3-bromo-1H-indazol-6-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIJITFZLLQUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598305 | |
| Record name | 3-Bromo-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52347-72-5 | |
| Record name | 3-Bromo-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-bromo-1H-indazol-6-amine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1]
Chemical Structure and Identification
This compound is a heterocyclic aromatic compound featuring an indazole core. The structure consists of a pyrazole ring fused to a benzene ring, with a bromine atom substituted at position 3 and an amine group at position 6.
-
IUPAC Name : this compound
-
CAS Number : 52347-72-5
-
SMILES : Nc1cc2c(c(Br)nn2)cc1
-
InChI : 1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
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InChIKey : JEIJITFZLLQUCT-UHFFFAOYSA-N
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 212.05 g/mol | [2][3] |
| Exact Mass | 210.97451 Da | [2][3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 220 °C | [3] |
| Boiling Point (Predicted) | 431.3 ± 25.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [3] |
| Purity | ≥98% | |
| Topological Polar Surface Area | 54.7 Ų | [2][3] |
| XLogP3 (Predicted) | 1.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Handling and Safety
This compound is classified with the following hazard statements:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Precautionary Statements : P261, P305+P351+P338 Storage : Keep in a dark place under an inert atmosphere, at 2-8°C.
Experimental Protocols
While specific experimental data for this compound is not extensively published, protocols can be adapted from the synthesis and analysis of structurally similar indazole compounds.
Proposed Synthesis via Cyclization
A plausible synthetic route to this compound involves the cyclization of a substituted benzonitrile with hydrazine, a common method for forming the indazole ring system.[4][5]
Objective : To synthesize this compound from 2-amino-5-bromobenzonitrile.
Materials :
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2-amino-5-bromobenzonitrile
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Sodium nitrite
-
Hydrobromic acid (48%)
-
Copper(I) bromide
-
Hydrazine hydrate (80%)
-
Ethanol
-
Hydrochloric acid
Methodology :
-
Diazotization : Dissolve 2-amino-5-bromobenzonitrile in an aqueous solution of hydrobromic acid. Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.
-
Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the cold diazonium salt solution to this mixture. Allow the reaction to warm to room temperature and then heat gently to complete the reaction, forming 2,5-dibromobenzonitrile.
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Purification : Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2,5-dibromobenzonitrile by column chromatography.
-
Cyclization : Reflux the purified 2,5-dibromobenzonitrile with an excess of hydrazine hydrate in a solvent such as ethanol.[5] Monitor the reaction by TLC.
-
Work-up : After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Final Purification : Wash the combined organic layers, dry, and concentrate. Purify the crude this compound by recrystallization or column chromatography to yield the final product.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Analysis Protocol
Structural confirmation of the synthesized compound is critical. The following are generalized protocols for acquiring spectroscopic data.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective : To determine the carbon-hydrogen framework of the molecule. Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation :
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.
-
Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for full structural assignment.
4.2.2. Mass Spectrometry (MS)
Objective : To determine the molecular weight and fragmentation pattern. Instrumentation : Mass spectrometer with Electrospray Ionization (ESI) or another suitable source. Sample Preparation :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system. Data Acquisition :
-
Acquire the mass spectrum in both positive and negative ion modes.
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The expected [M+H]⁺ ion would be at m/z 211.98 and 213.98, reflecting the isotopic pattern of bromine.
Predicted mass spectrometry adducts and their mass-to-charge ratios are available.[6]
Biological Context and Signaling Pathways
Indazole derivatives are widely recognized for their diverse biological activities, particularly as kinase inhibitors in cancer therapy.[1][7] They often function by competing with ATP for binding to the kinase domain of enzymes like receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
While the specific targets of this compound are not defined in the public literature, it serves as a scaffold for compounds that could potentially inhibit pathways such as the PI3K/Akt/mTOR or MAPK pathways, which are frequently dysregulated in cancer.[]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-bromo-1H-indazol-6-amine (CAS: 52347-72-5): A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-1H-indazol-6-amine, a heterocyclic building block of significant interest in medicinal chemistry. This document consolidates its chemical and physical properties, outlines a plausible synthetic route based on established methodologies, and explores its potential applications in drug discovery, particularly as a scaffold for potent kinase inhibitors.
Core Chemical and Physical Properties
This compound is a substituted indazole with the chemical formula C₇H₆BrN₃.[1] Its structure features a bromine atom at the 3-position and an amine group at the 6-position of the indazole ring system. This substitution pattern makes it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 52347-72-5 | |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | |
| IUPAC Name | This compound | |
| InChI Key | JEIJITFZLLQUCT-UHFFFAOYSA-N | [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |
| Purity | Typically ≥98% | |
| Predicted XLogP3 | 1.9 | [1] |
Plausible Synthetic Protocol
Reaction Scheme:
Plausible Synthetic Workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2,6-dibromo-4-nitrobenzonitrile (Starting Material)
A plausible starting material, 2,6-dibromo-4-nitrobenzonitrile, can be synthesized from commercially available 4-aminobenzonitrile through a sequence of nitration followed by Sandmeyer reactions to introduce the bromo groups. Alternatively, direct bromination of a suitable precursor could be employed.
Step 2: Cyclization to form 3-bromo-6-nitro-1H-indazole
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dibromo-4-nitrobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol.
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Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours (4-12 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water) to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Reduction to this compound
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To a stirred suspension of 3-bromo-6-nitro-1H-indazole (1.0 eq) in a solvent such as ethanol or ethyl acetate, add a reducing agent. Common reducing agents for nitro groups include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂ over Palladium on carbon, Pd/C).
-
For SnCl₂ reduction: Add SnCl₂·2H₂O (3.0-5.0 eq) to the suspension and stir at room temperature or with gentle heating.
-
For catalytic hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) with a catalytic amount of 10% Pd/C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, if using SnCl₂, quench the reaction by making the solution basic with a sodium bicarbonate or sodium hydroxide solution. If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
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Further purification can be achieved by column chromatography on silica gel.
Biological Relevance and Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of biologically active compounds, including numerous FDA-approved drugs.[5] Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7]
While specific biological data for this compound is not extensively documented in the public domain, its structural features, particularly the 6-bromo substitution, make it a highly valuable intermediate for the synthesis of potent kinase inhibitors. The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
3.1. Intermediate for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several indazole-based compounds have been developed as potent inhibitors of VEGFR-2. A Chinese patent describes the use of 6-bromo-1H-indazol-3-amine in the synthesis of VEGFR-2 kinase inhibitors.[9] This highlights the potential of the 6-bromo-indazole scaffold in developing anti-angiogenic cancer therapies.
Signaling Pathway:
Inhibition of the VEGFR-2 Signaling Pathway.
3.2. Scaffold for Polo-Like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and is a validated target in oncology.[10] The indazole core is a key feature of several potent and selective PLK4 inhibitors.[6] The 6-position of the indazole ring is often modified to enhance binding affinity and selectivity. Therefore, this compound represents a valuable starting point for the synthesis of novel PLK4 inhibitors for cancer therapy.
Experimental Protocols for Biological Assays (Generalized)
To evaluate the biological activity of derivatives synthesized from this compound, standard in vitro kinase inhibition assays can be employed.
4.1. In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
This protocol outlines a general procedure to assess the inhibitory activity of a test compound against a target kinase.
Materials:
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Recombinant human kinase (e.g., VEGFR-2)
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Kinase substrate (e.g., a synthetic peptide)
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Adenosine triphosphate (ATP)
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Test compound (dissolved in DMSO)
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Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
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In the wells of a microplate, add the assay buffer, the kinase, and the test compound at various concentrations. Include control wells with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow:
Generalized Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic placement of a bromine atom and an amino group on the privileged indazole scaffold makes it an ideal starting material for the synthesis of libraries of compounds for drug discovery programs. Its demonstrated utility as an intermediate in the synthesis of potent kinase inhibitors, such as those targeting VEGFR-2 and PLK4, underscores its significance for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a foundation for researchers to utilize this compound in their efforts to design and synthesize the next generation of targeted therapies.
References
- 1. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
The Emergence of 3-Bromo-1H-Indazol-6-Amine Derivatives in Oncology Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, particularly in the development of targeted cancer therapies. Among the myriad of indazole-based compounds, derivatives of 3-bromo-1H-indazol-6-amine are gaining traction as a promising class of bioactive molecules. This technical guide provides a comprehensive analysis of the biological activities of these derivatives, with a focus on their potential as anticancer agents. This document details their inhibitory profiles, the experimental methodologies used for their evaluation, and the key signaling pathways they modulate.
Quantitative Biological Activity of this compound Derivatives
The anticancer potential of substituted indazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While extensive research on a broad library of this compound derivatives is still emerging, preliminary studies on closely related analogs highlight the therapeutic promise of this scaffold. The bromine atom at the 3-position and the amine group at the 6-position serve as versatile synthetic handles for creating diverse chemical entities with potent biological activities.
Below is a summary of the in vitro antiproliferative activity of selected 1H-indazol-6-amine derivatives, demonstrating the impact of various structural modifications on their anticancer efficacy.
| Compound ID | Derivative Name | Cancer Cell Line | IC50 (µM) |
| 1 | N-(4-fluorobenzyl)-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 14.3 ± 4.4[1] |
| 2 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 0.4 ± 0.3[1] |
Note: The data presented is for structurally related compounds to the core topic, illustrating the potential of the 6-amino-indazole scaffold.
Key Signaling Pathways Modulated by Indazole Derivatives
Indazole derivatives frequently exert their anticancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival. The structural similarity of the indazole nucleus to the purine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases. Several critical signaling pathways have been identified as targets for indazole-based inhibitors.
Kinase Inhibition and Downstream Signaling
Derivatives of the indazole scaffold have been shown to inhibit a range of protein kinases, including Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases disrupts downstream signaling cascades crucial for cancer cell proliferation and angiogenesis.
Induction of Apoptosis
A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Indazole derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.
Experimental Protocols
The evaluation of the biological activity of this compound derivatives relies on a suite of standardized in vitro assays. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
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Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound). Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
Spectroscopic and Spectrometric Analysis of 3-bromo-1H-indazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic and spectrometric data for 3-bromo-1H-indazol-6-amine. This document details mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. It also includes generalized experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis of the compound.
Data Presentation
The structural characterization of this compound is crucial for its application in research and drug development. The following tables summarize the predicted and known spectrometric and spectroscopic data for the compound.
Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]+ | 211.98178 |
| [M+Na]+ | 233.96372 |
| [M-H]- | 209.96722 |
| [M+NH4]+ | 229.00832 |
| [M+K]+ | 249.93766 |
| [M+H-H2O]+ | 193.97176 |
| [M+HCOO]- | 255.97270 |
| [M+CH3COO]- | 269.98835 |
| [M+Na-2H]- | 231.94917 |
| [M]+ | 210.97395 |
| [M]- | 210.97505 |
Data sourced from PubChem.[1]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. Based on the structure of this compound, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3250 | N-H stretch | Two bands are expected for the primary amine (-NH₂) |
| 1650-1580 | N-H bend | Characteristic for primary amines |
| 1335-1250 | C-N stretch | Aromatic amine |
| ~1600 | C=C stretch | Aromatic ring |
| 910-665 | N-H wag | Primary amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not available, predictions can be made based on the analysis of similar structures. For comparison, the ¹H NMR data for the related compound 6-bromo-1-methyl-1H-indazol-3-amine in DMSO-d₆ shows signals at δ 7.6 (s, 1H), 7.59 (d, 1H), 7.01 (d, 1H), 5.7 (s, 2H, NH₂), and 3.75 (s, 3H, CH₃) ppm.[2] Based on this and general principles, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12-13 | br s | 1H | N1-H |
| ~7.5-7.7 | d | 1H | H4 |
| ~6.8-7.0 | d | 1H | H5 |
| ~6.5-6.7 | s | 1H | H7 |
| ~5.0-6.0 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140-150 | C6 |
| ~135-145 | C7a |
| ~120-130 | C3a |
| ~115-125 | C4 |
| ~110-120 | C3 |
| ~100-110 | C5 |
| ~90-100 | C7 |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic and spectrometric data for compounds such as this compound.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. It is crucial to ensure that the sample is free of inorganic salts, as they are not compatible with ESI.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. The mass range should be set to cover the expected molecular weight of the compound and its potential fragments.
-
Data Analysis: Process the acquired spectra to identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the predicted values.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands. Assign these bands to the corresponding functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the acquired Free Induction Decays (FIDs) using Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule.
Mandatory Visualization
Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for its comprehensive spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility and Stability of 3-bromo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-bromo-1H-indazol-6-amine, a key intermediate in modern drug discovery. While specific experimental data for this compound is not extensively published, this document outlines the standard methodologies for determining these critical physicochemical properties. The protocols and data presentation formats provided herein are based on established guidelines from regulatory bodies and best practices in the pharmaceutical industry.
Physicochemical Properties
This compound is a substituted indazole that serves as a versatile building block in medicinal chemistry. The indazole scaffold is a privileged structure, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2][3][4] An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [5][6] |
| Molecular Weight | 212.05 g/mol | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| CAS Number | 52347-72-5 | [7][8] |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light | |
| Predicted XLogP3 | 1.9 | [5] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[9][10] Both thermodynamic and kinetic solubility are important parameters to evaluate during drug discovery and development.[9][10]
2.1.1. Thermodynamic (Equilibrium) Solubility Protocol (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent system.[11][12]
-
Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) at various pH values, purified water, organic solvents).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12]
-
Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. A sample of the supernatant is carefully removed.
-
Separation: The supernatant is filtered through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
2.1.2. Kinetic Solubility Protocol
Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[9]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Dilution: Add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to a final target concentration, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the solution at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours).
-
Analysis: Determine the concentration of the compound that remains in solution, typically by HPLC-UV or a similar analytical technique. The point at which precipitation is observed can also be detected optically.[9]
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.
Table 2: Template for Thermodynamic Solubility Data
| Solvent System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Purified Water | N/A | 25 | |
| PBS | 5.0 | 25 | |
| PBS | 7.4 | 25 | |
| PBS | 9.0 | 25 | |
| Methanol | N/A | 25 | |
| Acetonitrile | N/A | 25 |
Table 3: Template for Kinetic Solubility Data
| Buffer System | pH | Incubation Time (h) | Kinetic Solubility (µM) |
| PBS | 7.4 | 2 | |
| PBS | 7.4 | 24 |
Stability Assessment
Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][14] Forced degradation (stress testing) is a critical component of stability assessment, helping to identify potential degradation products and establish degradation pathways.[15][16]
3.1.1. Forced Degradation (Stress Testing) Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.[17]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period.[17]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.[17]
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature, protected from light.[17]
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[17]
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C).[17]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).[17]
-
-
Sampling and Analysis: At specified time points, withdraw aliquots of the stressed samples. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples, along with a non-stressed control, using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products. LC-MS can be used to identify the mass of any degradants.[17]
The results of forced degradation studies should quantify the loss of the parent compound and the formation of degradation products over time.
Table 4: Template for Forced Degradation Data
| Stress Condition | Time (h) | % Assay of this compound | % Total Degradation Products |
| 0.1 M HCl, 60°C | 0 | ||
| 2 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | ||
| 2 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | ||
| 2 | |||
| 8 | |||
| 24 | |||
| Photolytic (ICH Q1B) | - | ||
| Thermal (80°C, Solution) | 0 | ||
| 24 | |||
| 72 | |||
| Thermal (80°C, Solid) | 0 | ||
| 24 | |||
| 72 |
Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Study.
Indazole derivatives are frequently developed as kinase inhibitors. For instance, they can be designed to target kinases in crucial signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.
Caption: Illustrative PI3K Signaling Pathway Inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. 52347-72-5|this compound|BLD Pharm [bldpharm.com]
- 8. 52347-72-5 | 6-AMINO-3-BROMO (1H)INDAZOLE | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. fdaghana.gov.gh [fdaghana.gov.gh]
- 14. database.ich.org [database.ich.org]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. benchchem.com [benchchem.com]
The Strategic Role of 3-bromo-1H-indazol-6-amine in the Synthesis of Next-Generation Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Among the various functionalized indazoles, 3-bromo-1H-indazol-6-amine stands out as a versatile and strategically important building block for the synthesis of targeted therapeutics. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and an amino group at the 6-position, provides a dual handle for molecular elaboration, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on key targets such as Polo-like kinase 4 (PLK4), AXL receptor tyrosine kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Chemical Properties and Reactivity
This compound is a pale-yellow to yellow-brown solid with the molecular formula C₇H₆BrN₃. The key to its utility lies in the differential reactivity of its functional groups. The bromine atom at the C3 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific pockets within the kinase active site. The amino group at the C6 position provides a crucial point for hydrogen bonding interactions and can be further functionalized to enhance potency and selectivity.
Synthesis of Kinase Inhibitors from this compound
The strategic functionalization of the this compound core has led to the development of potent inhibitors against several clinically relevant kinases. The following sections detail the synthesis of representative inhibitor classes.
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising target in oncology.[1][2] Derivatives of this compound have shown significant promise as PLK4 inhibitors.
One notable class of PLK4 inhibitors derived from an indazole scaffold are the (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones.[3] While the direct synthesis from this compound is not explicitly detailed, the core structure highlights the importance of the indazole-6-yl moiety.
Another important class are the N-(1H-indazol-6-yl)benzenesulfonamide derivatives.[4][5][6] These compounds have demonstrated potent PLK4 inhibitory activity. The synthesis typically involves the coupling of a substituted benzenesulfonyl chloride with the 6-amino group of the indazole core. Further modifications at the 3-position via Suzuki or Sonogashira coupling can enhance potency and selectivity.[4][5][6]
AXL Receptor Tyrosine Kinase Inhibitors
The AXL receptor tyrosine kinase is implicated in tumor proliferation, survival, and metastasis, making it an attractive target for cancer therapy.[7] 2,4,5-trisubstituted pyrimidines are a class of potent AXL inhibitors that can be synthesized utilizing the this compound scaffold. The synthesis involves a Buchwald-Hartwig amination to connect the indazole-6-amine to a dihalopyrimidine, followed by a Suzuki-Miyaura coupling at the bromine-bearing position of the indazole.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Indazole-based compounds have been successfully developed as VEGFR-2 inhibitors. The synthesis of these inhibitors often involves the functionalization of the 3-bromo position of the indazole core with various aryl or heteroaryl groups via Suzuki-Miyaura coupling to achieve potent and selective inhibition.
Quantitative Data on Kinase Inhibitor Activity
The following tables summarize the inhibitory activities of various kinase inhibitors derived from indazole scaffolds, highlighting the potency achieved through structural modifications.
| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Reference(s) |
| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives | PLK4 | CFI-400945 | 2.8 | [4] |
| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | PLK4 | Compound K22 | 0.1 | [4][5][6] |
| 2,4,5-Trisubstituted Pyrimidine Derivatives | AXL | Compound 5a | <10 | [7] |
| Indazole-based VEGFR-2 Inhibitors | VEGFR-2 | Axitinib | 0.2 | [8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the C-C bond formation at the 3-position of this compound.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for C-N bond formation at the 3-position of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium pre-catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a synthesized compound to inhibit the activity of a target kinase.[9][10]
Materials:
-
Purified target kinase
-
Kinase substrate
-
ATP
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In the wells of the assay plate, add the inhibitor dilutions, the target kinase, and the kinase substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo)
This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Add a solubilization solution and measure the absorbance at 570 nm.
-
For the CellTiter-Glo assay, add the reagent directly to the wells and measure the luminescence.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Visualizations
Signaling Pathways
Caption: AXL Signaling Pathway
Caption: VEGFR-2 Signaling Pathway
Caption: PLK4 Signaling in Centriole Duplication
Experimental Workflows
Caption: General Synthetic Workflow
Caption: Kinase Inhibitor Screening Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
The Role of 3-Bromo-1H-Indazol-6-Amine in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-indazol-6-amine is a heterocyclic compound that has emerged as a critical structural motif and versatile building block in the field of medicinal chemistry, particularly in the discovery of novel anticancer agents. Its indazole core, a bioisostere of purine, allows it to serve as a scaffold for the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 3-position and the amine group at the 6-position provides reactive handles for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides an in-depth analysis of the role of this compound in oncology research, detailing its use in the synthesis of targeted therapeutics, the signaling pathways they modulate, and the experimental protocols for their evaluation. While this compound itself is primarily a synthetic intermediate with limited reported direct biological activity, its derivatives have shown significant promise in targeting key oncogenic pathways.
Core Synthesis and Derivatization
The synthesis of kinase inhibitors and other potential anticancer agents from this compound typically involves the functionalization of both the bromine and amine groups. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The amine group provides a key point for amide bond formation, sulfonylation, or other modifications to fine-tune the compound's properties.
A general workflow for the utilization of this compound in the discovery of kinase inhibitors is depicted below.
Targeting Oncogenic Signaling Pathways
Derivatives of this compound have been synthesized and evaluated as inhibitors of several key protein kinases implicated in cancer progression. These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Polo-Like Kinase 4 (PLK4) Inhibition
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast and colorectal cancer.[1][2] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][4] Inhibiting VEGFR signaling can starve tumors of their blood supply.
Quantitative Data on Indazole Derivatives
While no direct anticancer activity has been reported for this compound itself, numerous derivatives have been synthesized and evaluated. The following tables summarize the in vitro activity of selected indazole derivatives, highlighting their potency against various cancer cell lines.
Table 1: Antiproliferative Activity of 6-Aminoindazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [5] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [5] |
Table 2: Antiproliferative Activity of 1H-Indazole-3-amine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Leukemia) | 5.15 | [6] |
| A549 (Lung) | >50 | [6] | |
| PC-3 (Prostate) | >50 | [6] | |
| HepG2 (Liver) | >50 | [6] |
Table 3: Kinase Inhibitory Activity of Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound K22 | PLK4 | 0.1 | |
| Compound 30 | VEGFR-2 | 1.24 | [7] |
| Compound 6i | VEGFR-2 | 24.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative protocols for key experiments in the development of this compound derivatives.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-1H-indazole derivative with an arylboronic acid.
Materials:
-
3-Bromo-1H-indazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[Pd(dppf)Cl₂] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried reaction vessel, add the 3-bromo-1H-indazole derivative, arylboronic acid, and potassium carbonate.
-
Add [Pd(dppf)Cl₂] to the vessel.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Biological Assay Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (indazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[10]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[10]
Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for an in vitro kinase inhibition assay, which can be adapted for specific kinases like PLK4 or VEGFR-2. The ADP-Glo™ Kinase Assay is a common format.[10]
Materials:
-
Purified recombinant kinase (e.g., PLK4, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (indazole derivatives)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.
-
In the wells of a microplate, add the diluted test compounds.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software.[10]
Conclusion
This compound serves as a valuable and versatile scaffold in the design and synthesis of novel kinase inhibitors for oncology research. While the core molecule itself is not reported to have significant direct anticancer activity, its derivatives have demonstrated potent inhibition of key oncogenic kinases such as PLK4 and VEGFR-2. The synthetic accessibility and the potential for diverse functionalization make this compound an important building block in the ongoing quest for more effective and selective cancer therapeutics. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this promising chemical scaffold.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proteopedia.org [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of the Bromo-Indazole Scaffold in Neurological Drug Discovery: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. Its structural resemblance to purine enables competitive binding to the ATP-binding sites of various kinases, making it an ideal framework for designing potent and selective inhibitors. Among the various substituted indazoles, the 3-bromo-1H-indazol-6-amine core and its regioisomers serve as versatile synthetic intermediates in the generation of libraries of bioactive molecules targeting key players in neurodegenerative disease pathways.
This technical guide provides an in-depth analysis of the applications of the bromo-indazole scaffold in neurology, with a particular focus on its role in the development of kinase inhibitors for diseases such as Parkinson's and Alzheimer's. We will delve into the key molecular targets, summarize inhibitory activities, present detailed experimental protocols for assessing compound efficacy, and visualize the relevant biological pathways and experimental workflows.
Key Neurological Targets of Indazole Derivatives
Indazole-based compounds have been investigated as inhibitors of several key enzymes implicated in the pathophysiology of neurological disorders. The primary targets include:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations leading to hyperactivity of LRRK2 are a common genetic cause of Parkinson's disease. Inhibition of LRRK2 is therefore a promising disease-modifying strategy.[1][2][3]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt signaling pathway is crucial for neuronal survival and plasticity. Dysregulation of this pathway is associated with neurodegenerative diseases and brain tumors.[4][5][6]
-
Glycogen Synthase Kinase 3 (GSK3): GSK3 is involved in a multitude of cellular processes, including tau phosphorylation, which is a hallmark of Alzheimer's disease.[7][8]
-
Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease to increase the levels of dopamine in the brain.[7][8]
-
c-Jun N-terminal Kinase 3 (JNK3): JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis, making it a target for stroke and neurodegenerative diseases.
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.
Quantitative Data: Inhibitory Activity of Indazole Derivatives
The following tables summarize the inhibitory potency of various indazole-based compounds against key neurological targets.
Table 1: LRRK2 Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | Biochemical | [2] |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | Biochemical | [2] |
| MLi-2 | LRRK2 (G2019S) | 0.76 | In vitro kinase | [2] |
| MLi-2 | LRRK2 pS935 | 1.4 | Cellular | [2] |
| EB-42486 | LRRK2 (Wild-Type) | 6.6 | Biochemical | [2] |
| EB-42486 | LRRK2 (G2019S) | 0.2 | Biochemical | [2] |
| Compound 7 | LRRK2 | 6.8 | HTRF | [2] |
Table 2: PI3K Kinase Inhibitors
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| Compound 26 | PI3Kα | 60 | 500 | A2780 (Ovarian Cancer) | [4] |
| GSK Compound | PI3Kα, β, δ, and/or γ | pIC50 >= 5 | - | - | [5] |
Table 3: Other Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Compound C05 | PLK4 | < 0.1 | - | [9] |
| Compound 109 | EGFR T790M | 5.3 | - | [10] |
| Compound 109 | EGFR | 8.3 | - | [10] |
| Compound 116 | ERK1/2 | 9.3 ± 3.2 | HT29 | [10] |
| Compound 117 | ERK1/2 | 25.8 ± 2.3 | HT29 | [10] |
| Compound 118 | ERK1/2 | 11.2 ± 1.5 | HT29 | [10] |
Table 4: Cholinesterase Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Compound 6 | AChE | - | [11] |
| Compound 7 | AChE | - | [11] |
| Compound 1 | BuChE | - | [11] |
| Compound 2 | BuChE | - | [11] |
| Compound 3 | BuChE | - | [11] |
| Compound 4 | BuChE | - | [11] |
| Compound 6 | BuChE | - | [11] |
| Compound 11 | BuChE | - | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by indazole derivatives in the context of neurology.
Caption: LRRK2 signaling pathway in Parkinson's disease and the point of intervention for indazole-based inhibitors.
Caption: The PI3K/Akt signaling pathway and its role in neuronal survival, with the inhibitory action of indazole derivatives.
Experimental Workflows
The following diagrams outline typical experimental workflows for the screening and characterization of indazole-based kinase inhibitors.
Caption: A general workflow for the discovery and development of indazole-based kinase inhibitors for neurological applications.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.
Materials:
-
Purified target kinase (e.g., LRRK2, PI3K)
-
Kinase-specific substrate peptide
-
ATP
-
Indazole test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Reaction buffer (specific to the kinase)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Reaction buffer
-
Test compound or vehicle control
-
Substrate peptide
-
Purified kinase enzyme
-
-
Initiate Kinase Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Substrate Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., SH-SY5Y for neuronal studies)
-
Cell culture medium and supplements
-
Indazole test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of the indazole inhibitor or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate to confirm equal protein loading.
-
Data Analysis: Quantify the band intensity for the phosphorylated and total substrate. A reduction in the ratio of phosphorylated to total substrate in inhibitor-treated cells indicates target engagement and inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by the test compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Indazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear-bottom plates
-
Microplate reader capable of absorbance measurement
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
The this compound scaffold and its derivatives are of significant interest in the field of neurology drug discovery. Their ability to be readily functionalized allows for the generation of potent and selective inhibitors of key kinases and other enzymes involved in the pathogenesis of neurodegenerative diseases. The experimental protocols and workflows outlined in this guide provide a framework for the identification and characterization of novel indazole-based therapeutics. As our understanding of the molecular mechanisms underlying neurological disorders deepens, the strategic application of privileged scaffolds like the bromo-indazole core will undoubtedly continue to fuel the development of next-generation treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-bromo-1H-indazol-6-amine: A Technical Guide for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. Among these, 3-bromo-1H-indazol-6-amine emerges as a promising, yet underexplored, starting point for the development of novel antiviral drugs. Its structural features, including the bromine atom at the 3-position and the amine group at the 6-position, offer versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity. This technical guide provides a comprehensive overview of the potential of this compound in antiviral drug discovery, drawing upon existing knowledge of related indazole derivatives. It covers plausible synthetic routes, potential antiviral targets and mechanisms of action, and detailed experimental protocols for the evaluation of its antiviral efficacy.
Introduction: The Indazole Scaffold in Antiviral Research
The indazole heterocyclic system has garnered significant attention in the field of antiviral drug discovery due to its ability to mimic purine bases and interact with various biological targets. Several indazole-containing compounds have demonstrated potent activity against a range of viruses, including influenza, HIV, and hepatitis C virus (HCV)[1][2]. The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.
This compound, in particular, presents a strategic starting point for medicinal chemistry campaigns. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, while the amino group provides a key site for amide bond formation or other modifications to modulate the compound's interaction with target proteins.
Synthesis of this compound and Derivatives
While a specific, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be extrapolated from established methods for related indazole compounds. A practical approach would involve the cyclization of a suitably substituted benzonitrile derivative with hydrazine.
Proposed Synthetic Pathway
A potential synthetic workflow for this compound is outlined below. This pathway is based on the known synthesis of structurally similar compounds.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Nitro-4-aminobenzonitrile To a cooled (0 °C) solution of 4-aminobenzonitrile in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for 2 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield 2-nitro-4-aminobenzonitrile.
Step 2: Synthesis of 2-Nitro-4-bromobenzonitrile 2-Nitro-4-aminobenzonitrile is suspended in an aqueous solution of hydrobromic acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the mixture is stirred for 30 minutes. The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The mixture is heated, cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2-nitro-4-bromobenzonitrile.
Step 3: Synthesis of 6-Bromo-3-amino-1H-indazole A solution of 2-nitro-4-bromobenzonitrile and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. This step may produce a mixture of isomers that requires purification.
Step 4: Synthesis of 3,6-Dibromo-1H-indazole Following a Sandmeyer-type reaction, 6-bromo-3-amino-1H-indazole is diazotized with sodium nitrite in hydrobromic acid, followed by treatment with copper(I) bromide to replace the amino group with bromine.
Step 5: Synthesis of this compound 3,6-Dibromo-1H-indazole is subjected to nucleophilic aromatic substitution with ammonia or a protected amine source in a suitable solvent under elevated temperature and pressure to yield the final product, this compound.
Potential Antiviral Activity and Mechanism of Action
While direct antiviral data for this compound is not available, the indazole scaffold has been incorporated into compounds with activity against several viruses. The potential antiviral mechanisms can be broadly categorized as either targeting viral proteins or host factors essential for viral replication.
Inhibition of Viral Enzymes
A prominent mechanism of action for antiviral indazole derivatives is the inhibition of viral enzymes crucial for replication. For instance, certain indazole-containing compounds have been shown to inhibit the influenza virus RNA-dependent RNA polymerase (RdRp) by targeting the interaction between the PA and PB1 subunits[3].
Modulation of Host Signaling Pathways
Viruses often hijack host cellular pathways to facilitate their replication. Antiviral compounds can exert their effects by modulating these pathways. For example, some viruses rely on host kinases for various stages of their life cycle. Indazole derivatives are known to be potent kinase inhibitors, and this activity could be harnessed for antiviral purposes by targeting host kinases essential for viral replication[4].
Summary of Antiviral Activity of Related Indazole Derivatives
The following table summarizes the reported antiviral activities of various indazole derivatives, highlighting the potential of this chemical class.
| Compound Class | Virus Target | Assay | Potency (IC₅₀/EC₅₀) | Reference |
| 1-Aminobenzyl-1H-indazole-3-carboxamides | Hepatitis C Virus (HCV) | Replicon Assay | 0.007 - 0.013 µM (IC₅₀) | [1] |
| Indazole-containing thiourea derivatives | Influenza A (H1N1) | Viral Yield Reduction | 0.69 µM (EC₅₀) | [3] |
| 7-Bromo-4-chloro-1H-indazol-3-amine (intermediate for Lenacapavir) | Human Immunodeficiency Virus (HIV-1) | - | (Component of potent capsid inhibitor) | [2][5] |
| Benzo-heterocyclic amine derivatives | Influenza A, HCV, Coxsackie B3, HBV | In vitro antiviral assays | 0.71 - 34.87 µM (IC₅₀) | [6] |
Experimental Protocols for Antiviral Evaluation
A systematic evaluation of the antiviral activity of this compound and its derivatives would involve a series of in vitro assays.
General Antiviral Screening Workflow
The following diagram illustrates a typical workflow for screening and characterizing the antiviral potential of a novel compound.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common primary screening method to assess the ability of a compound to protect cells from virus-induced death.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, MDCK) in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a predetermined titer of the virus. Include appropriate controls (cells only, cells + virus, cells + reference drug).
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus until significant CPE is observed in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic assay (e.g., MTT, MTS).
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to evaluate the therapeutic window of the compound.
Virus Yield Reduction Assay
This assay quantifies the effect of a compound on the production of new infectious virus particles.
Protocol:
-
Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Collection: Collect the supernatant from each well, which contains the progeny virus.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a suitable method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: Plot the reduction in virus titer as a function of compound concentration to determine the EC₅₀.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel antiviral agents. While direct evidence of its antiviral activity is yet to be established, the proven success of the indazole scaffold in targeting a variety of viruses provides a strong rationale for its investigation. Future research should focus on the efficient synthesis of this compound and a diverse library of its derivatives. Systematic screening of these compounds against a panel of clinically relevant viruses, followed by detailed mechanism of action studies, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to embark on this important endeavor.
References
- 1. Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 6. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-bromo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step synthetic route for the preparation of 3-bromo-1H-indazol-6-amine, a valuable building block in medicinal chemistry, starting from commercially available 2-fluoro-5-nitrobenzonitrile. The synthesis involves an initial cyclization to form the indazole core, followed by regioselective bromination, and concluding with the reduction of a nitro group to the target amine. Detailed experimental protocols for each step are provided, along with a summary of expected quantitative data based on analogous transformations. This guide is intended to furnish researchers and drug development professionals with a reliable and reproducible methodology for obtaining this key intermediate.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a bromine atom at the 3-position and an amino group at the 6-position, offers versatile handles for further molecular elaboration, making it a sought-after intermediate in the synthesis of complex pharmaceutical candidates, particularly in the realm of kinase inhibitors and other targeted therapies. The following protocols outline a robust pathway to this compound from 2-fluoro-5-nitrobenzonitrile.
Overall Synthetic Pathway
The synthesis of this compound from 2-fluoro-5-nitrobenzonitrile is proposed to proceed through the following three-step sequence:
Caption: Proposed synthetic workflow for this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. The yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | 2-Fluoro-5-nitrobenzonitrile | 6-Nitro-1H-indazole | Hydrazine hydrate, Ethanol | ~70-80% |
| 2 | 6-Nitro-1H-indazole | 3-Bromo-6-nitro-1H-indazole | Bromine, Acetic Acid | ~90-95% |
| 3 | 3-Bromo-6-nitro-1H-indazole | This compound | SnCl₂·2H₂O, Ethanol, HCl | ~80-90% |
Experimental Protocols
Step 1: Synthesis of 6-Nitro-1H-indazole
This procedure details the cyclization of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate to form the indazole ring system.
Caption: Workflow for the synthesis of 6-Nitro-1H-indazole.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
To the stirred solution, add hydrazine hydrate (4.0 - 5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-nitro-1H-indazole.
Step 2: Synthesis of 3-Bromo-6-nitro-1H-indazole
This protocol describes the regioselective bromination of 6-nitro-1H-indazole at the C3 position.
Caption: Workflow for the synthesis of 3-Bromo-6-nitro-1H-indazole.
Procedure:
-
In a flask equipped with a mechanical stirrer, add 6-nitro-1H-indazole (1.0 eq) and acetic acid.
-
Prepare a solution of bromine (1.05 eq) in acetic acid.
-
Add the bromine solution dropwise to the reaction mixture over a period of time, ensuring the temperature is maintained below 25 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the resulting solid to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry under vacuum to give 3-bromo-6-nitro-1H-indazole.[1]
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to the corresponding amine using tin(II) chloride.
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, suspend 3-bromo-6-nitro-1H-indazole (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.[2]
-
To this suspension, add concentrated hydrochloric acid and stir the mixture at room temperature.[2]
-
Heat the reaction mixture to 60-70 °C for 2-3 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.[2]
-
Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).[2]
-
Extract the product with ethyl acetate (3 x volume).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]
-
The crude product can be further purified by column chromatography on silica gel if necessary.
References
Application Notes and Protocols for the Suzuki Coupling of 3-bromo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors used in oncology.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of diverse libraries of substituted indazoles for drug discovery and development. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-bromo-1H-indazol-6-amine with various arylboronic acids. The presence of the free amine and the indazole nitrogen atoms can pose challenges, such as catalyst inhibition; however, optimized conditions allow for efficient coupling without the need for protecting groups.[3][4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are highly dependent on the specific boronic acid, catalyst system, and reaction conditions. The data presented here is a compilation based on typical outcomes for similar substrates reported in the literature.[4][5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | CataCXium A Pd G3 (3) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 10 | 88 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 110 | 8 | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 81 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating system
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-indazol-6-amine.
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Signaling Pathway: Inhibition of VEGFR-2 by Substituted Indazoles
Many 3-arylindazole derivatives are potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-1H-indazol-6-amine. This versatile cross-coupling reaction is a powerful method for the synthesis of novel N-substituted 3-amino-1H-indazol-6-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols outlined herein are based on established procedures for structurally related heteroaryl halides and are intended to serve as a robust starting point for reaction optimization. This guide includes recommended catalyst systems, bases, and solvents, along with detailed step-by-step procedures for coupling with both primary and secondary amines. Additionally, visual diagrams of the experimental workflow and the catalytic cycle are provided to facilitate a comprehensive understanding of the process.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1] This reaction has found broad applicability in both academic and industrial research, particularly in drug discovery and development, owing to its remarkable functional group tolerance and expansive substrate scope. The indazole core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] The functionalization of the indazole scaffold, particularly at the 3-position, is a key strategy for the development of novel therapeutic agents.
The presence of a free amino group at the 6-position and the N-H of the indazole ring in the starting material, this compound, presents a chemoselectivity challenge. However, studies on substrates with multiple amine functionalities have demonstrated that selective amination at the site of the aryl halide is achievable, often without the need for protecting groups, by careful selection of the ligand and reaction conditions.[3] The protocols provided in this document are designed to favor the selective amination at the C3 position of the indazole ring.
Data Presentation: Recommended Reaction Parameters
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters that can be optimized for this transformation, based on established literature for the amination of other bromoindazoles and related amino-substituted heteroaryl halides.
| Parameter | Recommended Reagents/Conditions | Key Considerations |
| Palladium Precatalyst | RuPhos Pd G3, BrettPhos Pd G3, Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts like RuPhos Pd G3 and BrettPhos Pd G3 are often highly effective for heteroaryl halides and can simplify reaction setup. Pd₂(dba)₃ and Pd(OAc)₂ are also common and effective when used with an appropriate ligand. |
| Ligand | RuPhos, BrettPhos, XPhos, BINAP | Bulky, electron-rich biaryl phosphine ligands are generally preferred. RuPhos is often effective for secondary amines, while BrettPhos is a good choice for primary amines.[4] |
| Base | LiHMDS, NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. LiHMDS and NaOtBu are commonly used. Weaker bases like carbonates may be suitable for sensitive substrates.[4][5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and THF are frequently used for aminations of bromoindazoles.[2] |
| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, necessitating an inert atmosphere. |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are essential for optimal results. The choice of ligand is critical and often depends on the nature of the amine coupling partner.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
BrettPhos Pd G3 (2-5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound and BrettPhos Pd G3 under an inert atmosphere.
-
Reagent Addition: Add LiHMDS to the Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of benzylamine via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1H-indazol-3,6-diamine.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
RuPhos Pd G3 (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, RuPhos Pd G3, and NaOtBu under an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous THF via syringe, followed by the addition of morpholine via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-(morpholin-4-yl)-1H-indazol-6-amine.
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
Application Notes and Protocols: N-arylation of 3-bromo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 3-bromo-1H-indazol-6-amine is a pivotal chemical transformation for the synthesis of a diverse range of substituted indazoles, which are prominent scaffolds in medicinal chemistry and drug discovery. The ability to introduce various aryl and heteroaryl groups at the N1 position of the indazole core allows for extensive structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the two most common and effective methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The presence of the 6-amino group, an electron-donating substituent, on the indazole ring enhances the nucleophilicity of the N-H bond. This can potentially lead to milder reaction conditions compared to indazoles bearing electron-withdrawing groups. However, the amino group can also coordinate with the metal catalyst, which may necessitate careful optimization of ligands and reaction parameters to achieve high yields and selectivity.
Common Methodologies for N-Arylation
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming C-N bonds.[1][2] This reaction typically involves a palladium precursor, a phosphine-based ligand, and a base in an anhydrous organic solvent. The selection of the appropriate ligand is critical to the success of the reaction, with numerous specialized phosphine ligands developed to facilitate the coupling of a wide array of substrates.[3]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst. While traditional Ullmann reactions often required harsh conditions, contemporary modifications, particularly the use of specific ligands, have enabled these reactions to proceed under significantly milder conditions. This method serves as a valuable alternative to palladium-catalyzed approaches.
Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for both palladium- and copper-catalyzed N-arylation of 3-bromo-indazoles, with specific considerations for the 6-amino-substituted substrate.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf | 1,10-Phenanthroline, L-Proline |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF | DMF, DMSO, Dioxane |
| Temperature (°C) | 80 - 120 | 100 - 160 |
| Aryl Halide | Bromides, Chlorides, Iodides, Triflates | Iodides, Bromides |
| Typical Yields | Good to Excellent | Moderate to Good |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig)
This protocol describes a representative procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and immerse it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-bromo-1H-indazol-6-amine.
Protocol 2: Copper-Catalyzed N-Arylation of this compound (Ullmann)
This protocol provides a representative procedure for the copper-catalyzed N-arylation using an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (1.2 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process twice.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-aryl-3-bromo-1H-indazol-6-amine product.
Visualized Workflows and Mechanisms
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-bromo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including kinase inhibition. The functionalization of the indazole core is a critical step in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-1H-indazol-6-amine, a versatile building block for the synthesis of a diverse library of substituted indazoles. The focus is on three key transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These data are based on literature precedents for structurally similar bromoindazole derivatives and serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF | 100 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | THF | 80 | 18 | 75 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Toluene | 110 | 24 | 70 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 80 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | 5 | DIPA | THF | 65 | 8 | 85 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | Acetonitrile | 80 | 10 | 88 |
| 4 | 3-Ethynylpyridine | Pd(PPh₃)₄ (3) | 5 | Piperidine | DMF | 90 | 12 | 76 |
Experimental Protocols
The following are generalized procedures for the palladium-catalyzed cross-coupling reactions of this compound. These protocols should be considered as a starting point and may require optimization for specific substrates.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-1H-indazol-6-amine.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine coupling partner.
-
Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted 3-amino-1H-indazol-6-amine derivative.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., DMF or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-alkynyl-1H-indazol-6-amine.
Mandatory Visualization: Signaling Pathway
Derivatives of 3-aminoindazole are of significant interest as inhibitors of various protein kinases involved in cancer cell signaling. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers. Indazole-based compounds have been developed as potent FGFR inhibitors.
Application Notes and Protocols for the Synthesis of 3-amino-1H-indazole Derivatives from 3-bromo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel 3-amino-1H-indazole derivatives, starting from the key intermediate 3-bromo-1H-indazol-6-amine. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the indazole core at the 3-position via carbon-nitrogen bond formation is a critical step in the development of new therapeutic agents.
The primary method highlighted is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[1] This reaction is known for its broad substrate scope and tolerance of various functional groups, making it an ideal choice for the synthesis of diverse libraries of 3-amino-1H-indazole derivatives.
General Synthetic Scheme
The overall synthetic strategy involves the coupling of this compound with a variety of primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: General reaction scheme for the synthesis of 3-amino-1H-indazole derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene).
-
To this mixture, add this compound (1.0 eq), the desired amine (1.2 eq), and the base (e.g., 1.4 eq NaOtBu).
-
Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-1H-indazole derivative.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 3-amino-1H-indazole derivatives based on generalized procedures for Buchwald-Hartwig amination on similar bromo-indazole substrates.[2] Actual yields may vary depending on the specific amine and reaction conditions used.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 75-85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90 | 10 | 70-80 |
| 4 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 65-75 |
| 5 | n-Butylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 24 | 60-70 |
Signaling Pathway and Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: Synthesis and Utility of 6-Amino-3-aryl-1H-indazoles via Suzuki-Miyaura Coupling
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] In particular, 3-aryl-1H-indazoles substituted with an amino group at the 6-position are of significant interest due to their potential as potent and selective kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, enabling the formation of a carbon-carbon bond between 3-bromo-1H-indazol-6-amine and a variety of arylboronic acids.[2] This reaction is characterized by its mild conditions, tolerance of diverse functional groups, and the commercial availability of a wide array of boronic acid coupling partners.[1]
Synthetic Utility
The palladium-catalyzed Suzuki-Miyaura coupling provides a direct and efficient route to a library of 6-amino-3-aryl-1H-indazoles. The reaction typically proceeds by treating this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. Microwave-assisted protocols have also been developed to accelerate these reactions.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, and optimization is often necessary for specific substrates. Common catalysts include palladium complexes with phosphine ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][4] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed to facilitate the transmetalation step.[2][3] Solvent systems are often mixtures of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.[2][4]
Applications in Drug Discovery
The 6-amino-3-aryl-1H-indazole core is a key pharmacophore in the development of targeted cancer therapies. These compounds have been shown to act as inhibitors of various protein kinases, which are enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers.
Specifically, derivatives of this scaffold have demonstrated potent inhibitory activity against several oncogenic kinases, including:
-
FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML).
-
PDGFRα (Platelet-derived growth factor receptor alpha): Aberrant PDGFRα signaling is implicated in various solid tumors.
-
c-Kit: Mutations in the c-Kit receptor tyrosine kinase are drivers in gastrointestinal stromal tumors (GIST) and some leukemias.
-
Pim kinases: This family of serine/threonine kinases is overexpressed in many hematological malignancies and solid tumors, where they promote cell survival and proliferation.[5]
By inhibiting these key kinases, 6-amino-3-aryl-1H-indazole derivatives can disrupt the signaling pathways that drive tumor growth, proliferation, and survival, making them highly attractive candidates for the development of new anticancer drugs.[6][7] The ability to readily diversify the aryl group at the 3-position via the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[8]
Experimental Protocols
Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction. Conditions may require optimization for different arylboronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the bromoindazole.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C for 4-12 hours.[2] Alternatively, for microwave-assisted reactions, heat the sealed vial to 120-140 °C for 30-60 minutes.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid is present, filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-1H-indazol-6-amine.
-
Characterization: Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Bromoindazoles
| Entry | Bromoindazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 °C, 2 h | 90 |
| 2 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 °C, 1 h (µW) | 78 |
| 3 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ (3) | Dioxane/H₂O | RT, 8-12 h | 92 |
| 4 | 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ (3) | Dioxane/H₂O | 110 °C, 40 min (µW) | 74 |
| 5 | 3-Bromo-6-(trifluoromethyl)-1H-indazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 °C, 12 h | ~85 (Est.) |
| 6 | 3-Bromo-indazol-5-amine | 4-Methylphenylboronic acid | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O | 120 °C, 30 min (µW) | 88 |
*Yields are for the isolated product. Data is compiled from related reactions in the literature.[2][3][4][9] Conditions and yields for this compound are expected to be similar but should be optimized.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Inhibition of oncogenic signaling by 6-amino-3-aryl-1H-indazoles.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of a Key Lenacapavir Intermediate
Abstract
Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor, representing a significant advancement in antiretroviral therapy. Its complex molecular architecture necessitates a multi-step synthesis, often involving the construction of a core bicyclic moiety. This document provides a detailed protocol for the synthesis of a key trifluoromethyl ketone intermediate, which is a crucial building block for the final assembly of Lenacapavir. The protocol outlines the experimental procedure, purification methods, and characterization data. The information presented here is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
Lenacapavir (formerly GS-6207) targets the HIV-1 capsid protein, interfering with multiple essential steps of the viral life cycle. Its potent and long-acting nature offers a novel therapeutic option for treatment-experienced HIV patients with multi-drug resistance. The synthesis of Lenacapavir is a complex undertaking, with one of the key challenges being the stereoselective construction of its central polycyclic core.
This protocol details the synthesis of a pivotal intermediate: (S)-3-(benzyloxy)-4-(2,2-difluoro-2-(trifluoromethyl)acetyl)-1,2-dihydroquinoline . This intermediate contains the essential trifluoromethyl ketone group and a core heterocyclic structure that is further elaborated to form the final drug substance. The following sections provide a step-by-step methodology for its preparation.
Overall Synthetic Pathway
The synthesis of the target intermediate involves the acylation of a dihydroquinoline derivative. The pathway can be visualized as the reaction of a protected dihydroquinoline with a suitable acylating agent to install the trifluoromethyl ketone moiety.
Caption: Reaction scheme for the synthesis of the Lenacapavir intermediate.
Experimental Protocol
This protocol is adapted from established synthetic routes for Lenacapavir and its analogues.
3.1 Materials and Reagents
-
(S)-3-(benzyloxy)-1,2-dihydroquinoline
-
2,2-difluoro-2-(trifluoromethyl)acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
-
Inert atmosphere setup (e.g., nitrogen or argon)
3.2 Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-3-(benzyloxy)-1,2-dihydroquinoline (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath. To this solution, add pyridine (2.0 eq) dropwise.
-
Acylation: Slowly add 2,2-difluoro-2-(trifluoromethyl)acetic anhydride (1.5 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the title compound as a solid or oil.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the intermediate.
Caption: Step-by-step workflow for the synthesis and isolation.
Data Summary
The following table summarizes typical quantitative data obtained from the synthesis protocol. Actual results may vary based on reaction scale and specific conditions.
| Parameter | Value | Method/Instrument |
| Yield | 75-85% | Gravimetric |
| Purity | >98% | HPLC, NMR |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with proposed structure | NMR Spectroscopy |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Consistent with proposed structure | NMR Spectroscopy |
| Mass Spectrometry (ESI) | [M+H]⁺ calculated and found consistent | LC-MS |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2,2-difluoro-2-(trifluoromethyl)acetic anhydride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of a key trifluoromethyl ketone intermediate of Lenacapavir. The described methodology, including the reaction workflow and purification techniques, can be effectively implemented in a laboratory setting. The provided data serves as a benchmark for successful synthesis. This protocol is a valuable resource for chemists and researchers engaged in the synthesis of complex antiviral agents.
Large-scale synthesis of 3-bromo-1H-indazol-6-amine
An Application Note and Protocol for the Large-Scale Synthesis of 3-Bromo-1H-indazol-6-amine
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 3-position and an amine group at the 6-position offers versatile handles for further chemical modifications, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This application note provides a detailed and scalable two-step protocol for the synthesis of this compound, commencing from the commercially available 6-nitro-1H-indazole. The described methodology is designed to be robust and suitable for large-scale production in a research or industrial setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved via a two-step reaction sequence. The first step involves the regioselective bromination of 6-nitro-1H-indazole at the C3 position to yield 3-bromo-6-nitro-1H-indazole. The subsequent step is the reduction of the nitro group to the corresponding amine, affording the final product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Typical Yield | Purity |
| 1 | Bromination | 6-nitro-1H-indazole | Bromine (Br₂) | DMF | ~95% | >98% |
| 2 | Nitro Group Reduction | 3-bromo-6-nitro-1H-indazole | Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl | Ethanol | High | >98% |
Experimental Protocols
Step 1: Synthesis of 3-bromo-6-nitro-1H-indazole
This procedure details the bromination of 6-nitro-1H-indazole.
Materials and Reagents:
-
6-nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine (Br₂)
-
Water
-
Nitrogen gas
Equipment:
-
Multi-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating/cooling mantle
-
Filtration apparatus
Procedure:
-
Under a nitrogen atmosphere, charge a multi-neck round-bottom flask with 6-nitro-1H-indazole and DMF.
-
Stir the mixture until the starting material is fully dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add bromine (Br₂) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Slowly warm the reaction to room temperature and continue to stir for an additional 10-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the product under vacuum to yield 3-bromo-6-nitro-1H-indazole as a solid.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 3-bromo-6-nitro-1H-indazole to an amine.
Materials and Reagents:
-
3-bromo-6-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-bromo-6-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.
-
To this suspension, add concentrated hydrochloric acid and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8), which will precipitate the tin salts.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Functionalization of the 3-Position of the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 3-position of the indazole ring, a critical scaffold in medicinal chemistry. The protocols detailed herein are aimed at researchers and professionals in drug discovery and development, offering step-by-step guidance for key chemical transformations.
Introduction
The indazole nucleus is a privileged scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities. The C3 position of the indazole ring is a key site for substitution, allowing for the modulation of a compound's pharmacological profile. This document outlines common and effective methods for the functionalization of this position, including halogenation, cross-coupling reactions, and direct C-H functionalization.
Data Presentation: A Comparative Overview of C3-Functionalization Reactions
The following tables summarize quantitative data for various C3-functionalization reactions of the indazole ring, providing a comparative look at different methodologies and their efficiencies.
Table 1: C3-Iodination of Indazoles
| Entry | Substrate | Reagents and Conditions | Yield (%) | Reference |
| 1 | 1H-Indazole | I₂, KOH, DMF, rt, 3h | 90 | [1] |
| 2 | 6-Bromo-1H-indazole | I₂, KOH, DMF, rt, 3h | 71 | [2] |
| 3 | 5-Methoxy-1H-indazole | I₂, KOH, Dioxane, rt | quant. | [3] |
| 4 | 6-Methyl-4-nitro-1H-indazole | I₂, KOH, DMF, rt, 3-4h | Not specified | [4] |
Table 2: Palladium-Catalyzed C3-Arylation of Indazoles
| Entry | Indazole Substrate | Arylating Agent | Catalyst, Ligand, Base, Solvent, Temp. | Yield (%) | Reference |
| 1 | 1H-Indazole | 4-Iodotoluene | Pd(OAc)₂, 1,10-Phenanthroline, Cs₂CO₃, Toluene, 160°C | 85 | [4] |
| 2 | 1H-Indazole | 4-Bromobenzonitrile | Pd(OAc)₂, 1,10-Phenanthroline, Cs₂CO₃, Toluene, 160°C | 78 | [4] |
| 3 | 1-Methyl-1H-indazole | 4-Iodotoluene | Pd(OAc)₂, PPh₃, K₂CO₃, Water, 100°C | 68 | [5] |
| 4 | 1H-Indazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, 120°C (µW) | 48 | [1] |
Table 3: Photocatalytic C3-Functionalization of 2H-Indazoles
| Entry | Substrate | Reagent | Photocatalyst, Conditions | Product | Yield (%) | Reference |
| 1 | 2-Phenyl-2H-indazole | Bromoacetonitrile | Ir(ppy)₃, K₂HPO₄, DMSO, blue LED, rt, 24h | C3-Cyanomethylated | 73 | [6] |
| 2 | 2-Phenyl-2H-indazole | N-Aminopyridinium salt | 4CzIPN, MeCN, blue LED, rt | C3-Amidated | up to 90 | [7] |
| 3 | 2-Phenyl-2H-indazole | Sulfoxonium ylide | 4CzIPN, KH₂PO₄, MeCN, visible light | C3-Alkylated | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and are intended to be a starting point for laboratory synthesis.
Protocol 1: C3-Iodination of 1H-Indazole
This protocol describes the direct iodination of the indazole ring at the C3 position using molecular iodine and a base.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (4.0 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve iodine (2.0 eq) in a minimal amount of DMF.
-
Slowly add the iodine solution to the indazole mixture.
-
Stir the reaction at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 3-iodo-1H-indazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Iodoindazole
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodoindazole with a boronic acid to form a C-C bond at the C3 position.
Materials:
-
3-Iodoindazole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vial and magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 3-iodoindazole (1.0 mmol), the arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
Protocol 3: Palladium-Catalyzed Direct C3-Arylation of 1H-Indazole
This protocol describes the direct C-H arylation of 1H-indazole with an aryl halide, a more atom-economical approach to C3-arylated indazoles.[4]
Materials:
-
1H-Indazole
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Celite
-
Sealed tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a 35 mL sealed tube, add Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), Cs₂CO₃ (0.25 mmol), the aryl halide (0.25 mmol), and the indazole derivative (0.25 mmol).
-
Add toluene (1 mL) to the tube.
-
Cap the tube and stir the mixture at 160°C for 48-72 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the 3-aryl-1H-indazole.[4]
Mandatory Visualizations
Signaling Pathway
Caption: VEGFR signaling pathway and its inhibition by indazole-based drugs.
Experimental Workflow
Caption: General experimental workflow for C3-functionalized indazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Untapped Potential of 3-bromo-1H-indazol-6-amine in Material Science
Audience: Researchers, scientists, and drug development professionals.
Abstract:
3-bromo-1H-indazol-6-amine is a versatile heterocyclic compound predominantly recognized for its role as a key building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. However, its inherent electronic properties and structural features suggest a latent potential for applications in the realm of material science. This document aims to explore the hypothetical and potential applications of this compound in this field, based on the known characteristics of the indazole scaffold. Due to a lack of specific published research on the material science applications of this particular compound, this document will provide a prospective outlook, including potential synthetic pathways to novel materials and proposed experimental protocols for their characterization and device fabrication.
Introduction to this compound
This compound possesses a unique combination of functional groups that make it an attractive candidate for material science exploration. The indazole core provides a rigid, aromatic, and electron-rich system. The bromine atom at the 3-position and the amine group at the 6-position offer two distinct reactive sites for further molecular engineering. These features could be exploited to synthesize novel organic semiconductors, fluorescent materials, and metal complexes with interesting photophysical and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| Purity | ≥98% | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [2] |
| CAS Number | 52347-72-5 | [2] |
Potential Applications in Material Science
While direct applications of this compound in material science are not yet documented, its structure suggests potential in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): The indazole moiety can serve as a core for developing new host materials or emitters. The amine group can be functionalized with electron-donating groups to create hole-transporting materials (HTMs), while the bromo-indazole core itself could be part of an electron-transporting material (ETM) or an emissive layer dopant.
-
Organic Photovoltaics (OPVs): As a building block, it can be used to synthesize donor or acceptor materials for the active layer of organic solar cells.
-
Organic Field-Effect Transistors (OFETs): The planar structure of the indazole ring could facilitate π-π stacking, which is crucial for efficient charge transport in OFETs.
-
Chemical Sensors: The nitrogen atoms in the pyrazole ring and the exocyclic amine group can act as coordination sites for metal ions, making its derivatives potential candidates for chemosensors.
Hypothetical Synthesis of a Hole-Transporting Material (HTM) for OLEDs
This section outlines a hypothetical synthetic route to a novel HTM derived from this compound. The proposed target molecule, N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-1H-indazole-3,6-diamine (TPA-Indazole) , is designed to have a high hole mobility and suitable energy levels for use in OLEDs.
Caption: Synthetic workflow for the proposed TPA-Indazole HTM.
Step 1: Synthesis of N6,N6-bis(4-methoxyphenyl)-3-bromo-1H-indazol-6-amine
-
To a dried Schlenk flask, add this compound (1.0 mmol), bis(4-methoxyphenyl)amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
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Heat the reaction mixture to 110°C and stir for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired product.
Step 2: Synthesis of N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-1H-indazole-3,6-diamine (TPA-Indazole)
-
Follow the same procedure as in Step 1, using N6,N6-bis(4-methoxyphenyl)-3-bromo-1H-indazol-6-amine (1.0 mmol) as the starting material.
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Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Characterization and Device Fabrication
Table 2: Proposed Characterization of TPA-Indazole
| Characterization Technique | Parameter to be Measured |
| UV-Vis Spectroscopy | Absorption spectrum, Optical bandgap |
| Photoluminescence Spectroscopy | Emission spectrum, Photoluminescence quantum yield |
| Cyclic Voltammetry | HOMO/LUMO energy levels |
| Thermogravimetric Analysis (TGA) | Thermal stability |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature |
-
Prepare patterned indium tin oxide (ITO) coated glass substrates by cleaning sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the substrates with oxygen plasma to improve the work function of ITO.
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Spin-coat a hole-injection layer (HIL), such as PEDOT:PSS, onto the ITO substrate and anneal.
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Spin-coat the synthesized TPA-Indazole HTM layer from a chlorobenzene solution and anneal.
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Thermally evaporate the emissive layer (e.g., Alq₃), followed by an electron-transporting layer (ETL), an electron-injection layer (EIL, e.g., LiF), and an aluminum (Al) cathode in a high-vacuum chamber.
-
Encapsulate the device to prevent degradation from moisture and oxygen.
Caption: Proposed OLED device structure using TPA-Indazole as the HTL.
Conclusion and Future Outlook
While the application of this compound in material science remains a nascent field of investigation, its chemical structure holds significant promise. The proposed synthetic pathways and experimental protocols provide a foundational framework for future research. Further exploration into the derivatization of this versatile building block could unlock a new class of organic materials with tailored properties for a wide range of electronic and optoelectronic applications. It is anticipated that future research will validate the potential of this compound and its derivatives as valuable components in the next generation of organic electronic devices.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-bromo-1H-indazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction yield with 3-bromo-1H-indazol-6-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows no or very low conversion of the starting material. What are the potential causes and how can I fix it?
A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors related to the catalyst, reagents, or reaction environment.
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Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions facilitate its reduction to Pd(0). The presence of the free amine on the indazole ring can also coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
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Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can promote the catalytic cycle and are less susceptible to inhibition. Increasing the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%) may also improve conversion.[1]
-
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.
-
Solution: It is critical to thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Ensure the reaction is set up and maintained under a strict inert atmosphere.
-
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Inadequate Base: The base plays a critical role in the transmetalation step. An inappropriate or poor-quality base can halt the reaction.
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Solution: Use a strong, anhydrous, and finely ground base. For substrates like this compound, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2]
-
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Low Reaction Temperature: The oxidative addition of the aryl bromide to the palladium center is the rate-determining step and can be slow, especially for electron-rich substrates.
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Solution: Increase the reaction temperature. For many Suzuki couplings involving bromoindazoles, temperatures between 80-140 °C are employed, sometimes with microwave irradiation to accelerate the reaction.[2]
-
Q2: I am observing significant formation of byproducts. How can I minimize them?
A2: The formation of byproducts such as homocoupled boronic acid and protodeboronation of the starting material can significantly lower the yield of the desired product.
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Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).
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Solution: Strict exclusion of oxygen is the most effective way to minimize homocoupling. Ensure your reaction setup is completely inert. Optimizing the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) can also help; a large excess should be avoided.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
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Solution: Use anhydrous solvents and reagents. Ensure the base is of high purity and anhydrous. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue as they are more stable than the corresponding boronic acids.
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Q3: The purification of my product is very difficult due to co-eluting impurities. What are my options?
A3: Purification challenges often arise from byproducts with similar polarity to the desired product.
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Solution:
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Optimize Reaction Conditions: The first step should always be to optimize the reaction to minimize byproduct formation (see Q2).
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Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to separate closely eluting compounds. Consider using a different stationary phase (e.g., alumina instead of silica gel).
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
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Protecting Group Strategy: If the free amine is causing issues with solubility or purification, consider a protecting group strategy. For example, the amine could be protected as a Boc-carbamate, which can be removed after the coupling reaction.
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Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Suzuki coupling of this compound?
A1: While there is no single "best" catalyst for all Suzuki reactions, for substrates containing a free amine like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often highly effective. Systems like Pd(OAc)₂ with RuPhos or Pd(PPh₃)₄ have been shown to give good to excellent yields for similar substrates.[1] The optimal choice will depend on the specific boronic acid being used.
Q2: Which solvent system is recommended for this reaction?
A2: A mixture of an organic solvent and water is commonly used in Suzuki couplings to dissolve both the organic substrates and the inorganic base. A popular and effective system for bromoindazoles is a mixture of 1,4-dioxane and water. Other suitable organic solvents include toluene, THF, and DMF.[2][3]
Q3: Do I need to protect the amine group on the indazole ring?
A3: Not necessarily. There are reports of successful Suzuki couplings on indazoles with unprotected amine groups, achieving good yields.[1] However, if you are experiencing issues with low yield, catalyst deactivation, or difficult purification, protecting the amine group (e.g., as a Boc-carbamate or an amide) can be a viable strategy. The protecting group can then be removed in a subsequent step.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave-assisted Suzuki coupling has been shown to be very effective for 3-bromoindazoles, often leading to significantly reduced reaction times and improved yields.[2]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Substituted 3-Bromoindazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | MW | - | Good to Excellent | [1] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | - | [3] |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/EtOH | 60-110 | - | - | [4] |
Table 2: Effect of Base and Solvent on Suzuki Coupling of 3-Bromoindazoles
| Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 78 | [2] |
| K₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | ~78 | [2] |
| Na₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 45 | [2] |
| K₃PO₄ | Dioxane/H₂O | MW | Good to Excellent | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of this compound
This protocol is adapted from a procedure for the microwave-assisted Suzuki coupling of free (NH) 3-bromoindazoles.[2]
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Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane, ethanol, and water (e.g., in a 7:2:1 ratio).
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Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under the inert atmosphere.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 140 °C for 1 hour.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Conventional Heating Suzuki Coupling of this compound
This protocol is a general procedure based on conditions reported for the Suzuki coupling of related amino-substituted bromoheterocycles.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water.
-
Heating: Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the residue by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 3-bromo-1H-indazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 3-bromo-1H-indazol-6-amine. The information addresses common issues, particularly the formation of side products, and offers solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves a multi-step synthesis starting from a substituted o-toluidine. A plausible pathway includes:
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Diazotization and Cyclization: Starting with a molecule like 4-methyl-3-nitroaniline, an intramolecular cyclization via diazotization forms the 6-nitro-1H-indazole core.[1]
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Bromination: Introduction of a bromine atom at the C3 position of the 6-nitro-1H-indazole.
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Reduction: Reduction of the nitro group at the C6 position to an amine group to yield the final product.[2]
Alternatively, one could start with 1H-indazol-6-amine, protect the amine, perform the bromination, and then deprotect. However, controlling regioselectivity during bromination can be challenging.
Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) after the bromination step. What are the likely side products?
Multiple spots on TLC following bromination often indicate the formation of isomeric and/or over-brominated side products. Common possibilities include:
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Regioisomers: Bromination can occur at other positions on the indazole ring, such as C5 or C7, in addition to the desired C3 position. The directing effects of the substituents on the ring influence the regioselectivity.
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Di-brominated Products: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), multiple bromine atoms can be added to the indazole ring.
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N-brominated Products: Although less common, bromination on one of the nitrogen atoms of the pyrazole ring is a possibility.
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Unreacted Starting Material: A spot corresponding to the starting material may be present if the reaction has not gone to completion.
Q3: My product purity is low after the nitro group reduction. What could be the cause?
Low purity after the reduction of a nitro-indazole can stem from several factors:
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Incomplete Reduction: The reaction may not have run to completion, leaving residual 6-nitro-1H-indazole.
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Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Inefficient conversion can lead to their presence in the final product.
-
Debromination: Some harsh reducing conditions (e.g., certain types of catalytic hydrogenation at high pressure or temperature) could potentially cleave the C-Br bond, leading to the formation of 1H-indazol-6-amine.
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Degradation: The product, an aromatic amine, can be sensitive to oxidation, especially during workup and purification if exposed to air for extended periods.
Q4: How can I minimize the formation of side products during synthesis?
To minimize side products, careful control of reaction conditions is crucial:
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For Bromination: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine to improve regioselectivity.[3][4] Controlling the temperature, often by running the reaction at 0 °C or lower, can also significantly reduce the formation of undesired isomers and over-brominated products.[5]
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For Nitro Reduction: Employ reliable and clean reduction methods. Catalytic hydrogenation with Pd/C is often efficient.[2] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in an acidic medium are widely used and effective for converting nitro groups to amines without affecting other functional groups.[2]
-
Reaction Monitoring: Consistently monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products or side products from over-reaction.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, solvent, time). 3. Degradation of product during workup or purification. | 1. Monitor the reaction with TLC/LC-MS to ensure completion. 2. Optimize reaction parameters; screen different solvents, temperatures, and reagent stoichiometry. 3. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is air-sensitive. Use degassed solvents for purification. |
| Multiple Spots on TLC (Isomeric Impurities) | 1. Lack of regioselectivity in the bromination step. 2. N-alkylation/acylation at both N1 and N2 positions if these steps are involved. | 1. Use a milder brominating agent like NBS at a controlled low temperature.[3][5] 2. For N-alkylation steps in related syntheses, the choice of solvent can influence the N1/N2 ratio; less polar solvents may favor N1 alkylation.[5] |
| Presence of Starting Material in Final Product | 1. Insufficient reaction time or temperature. 2. Inefficient purification. | 1. Increase reaction time or temperature cautiously while monitoring with TLC. 2. Optimize the purification method. For column chromatography, try different solvent gradients. For recrystallization, screen various solvents. |
| Product is a Dark, Tarry Substance | 1. Product degradation or polymerization. 2. Reaction temperature was too high. | 1. Purify the crude product immediately after workup. 2. Lower the reaction temperature and monitor carefully. 3. Ensure starting materials are pure. |
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of substituted indazoles, based on literature for analogous compounds. These values can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction Step | Reagents & Conditions | Starting Material | Product | Reported Yield | Reference |
| Indazole Formation | NaNO₂, Acetic Anhydride, Acetic Acid, 70-100°C | 2-methyl-nitroaniline derivative | 6-nitro-1H-indazole derivative | ~96% | [6][7] |
| N-Methylation | Iodomethane, NaH, DMF, 0°C to RT | 6-nitro-1H-indazole | 1-methyl-6-nitro-1H-indazole | 56.4% | [8] |
| Nitro Reduction | H₂, Pd/C, Ethanol, RT | 6-Nitro-1H-indazole-3-carbaldehyde | 6-Amino-1H-indazole-3-carbaldehyde | High (not quantified) | [2] |
| Nitro Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 6-Nitro-1H-indazole-3-carbaldehyde | 6-Amino-1H-indazole-3-carbaldehyde | High (not quantified) | [2] |
| Bromination | NBS (1.2 eq), 96% H₂SO₄, 25°C | 2,6-dichlorobenzonitrile | 3-bromo-2,6-dichlorobenzonitrile | 75% | [4] |
| Cyclization to Amino-Indazole | Hydrazine hydrate, n-butanol, 120°C | 3-bromo-2,6-dichlorobenzonitrile | 7-bromo-4-chloro-1H-indazol-3-amine | 50% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1H-indazole (General Procedure)
This protocol is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[7]
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Dissolution: Dissolve the substituted 2-methylaniline (1.0 eq) in glacial acetic acid.
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Acylation: Add acetic anhydride (2.0 eq) to the solution.
-
Reaction Initiation: Heat the mixture to a temperature between 70-100°C.
-
Diazotization/Cyclization: Add sodium nitrite (1.25 eq) portion-wise, ensuring the temperature remains stable.
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Reaction Monitoring: Stir the mixture until the reaction is complete, as monitored by TLC.
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Workup: Cool the reaction mixture and pour it into ice water to precipitate the product.
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Purification: Filter the precipitate, wash thoroughly with water, and purify further by recrystallization or column chromatography.
Protocol 2: Reduction of a Nitro Group using Tin(II) Chloride
This protocol is a general method for the reduction of a nitro-indazole.[2]
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Setup: In a round-bottom flask, suspend the 3-bromo-6-nitro-1H-indazole (1.0 eq) in ethanol.
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Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
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Workup: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-bromo-1H-indazol-6-amine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-bromo-1H-indazol-6-amine via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate recrystallization solvent for this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A good starting point for solvent screening includes alcohols (methanol, ethanol), esters (ethyl acetate), and non-polar solvents (heptane, toluene).[1] Mixed solvent systems, such as ethanol/water or toluene/heptane, can also be effective.[2] To perform a solvent screen, suspend a small amount of your crude material in a test tube with a solvent and observe its solubility at room and elevated temperatures.
Q2: My product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the solution is too concentrated or cooled too quickly. To address this:
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Reduce Supersaturation: Reheat the mixture and add a small amount of additional hot solvent to decrease the concentration.
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Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.
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Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled, saturated solution to induce crystallization.
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Solvent System Modification: Consider using a different solvent or a mixed solvent system. For substituted indazoles, a binary solvent system like methanol/water has been shown to be effective.[3]
Q3: The recovery of my purified this compound is very low. What are the likely causes and how can I improve the yield?
A3: Low recovery can be attributed to several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Premature crystallization: If the compound crystallizes during hot filtration, product will be lost. Ensure your funnel and receiving flask are pre-heated.
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Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize crystal formation.
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Loss during transfer: Carefully transfer all material between flasks. Rinsing the crystallization flask with a small amount of the ice-cold mother liquor and transferring this to the filter can help recover residual crystals.
Q4: My final product is still colored. How can I remove colored impurities?
A4: If the hot, dissolved solution of this compound is colored, you can add a small amount of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening of this compound
| Solvent/System | Type | Rationale |
| Methanol | Single Solvent | Often a suitable starting point for indazole derivatives.[4] |
| Ethanol | Single Solvent | Commonly used for recrystallizing bromo-indazole compounds. |
| Ethyl Acetate | Single Solvent | A moderately polar solvent to test.[1] |
| Toluene | Single Solvent | A non-polar aromatic solvent that can be effective. |
| Heptane | Single Solvent | A non-polar solvent, often used as an anti-solvent.[1] |
| Methanol/Water | Mixed Solvent | A binary solvent system proven effective for similar compounds.[3] |
| Toluene/Heptane | Mixed Solvent | A non-polar mixed system that can be tested.[4] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
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Solvent Selection: Based on small-scale screening, select the most suitable single or mixed solvent system. For this protocol, a methanol/water system is used as an example.[3]
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to just dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
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Crystallization:
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Single Solvent: If using a single solvent, cover the flask and allow it to cool slowly to room temperature.
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Mixed Solvent (Methanol/Water): To the hot methanol solution, add water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling: Allow the flask to cool undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, a cold methanol/water mixture) to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Preventing debromination in 3-bromo-1H-indazol-6-amine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-bromo-1H-indazol-6-amine, with a specific focus on preventing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound reactions?
A1: Debromination, also known as hydrodebromination, is a chemical reaction where the bromine atom at the C3 position of the this compound molecule is replaced by a hydrogen atom. This results in the formation of the undesired byproduct, 1H-indazol-6-amine, which can complicate purification and reduce the yield of the desired product.
Q2: Why is this compound prone to debromination?
A2: The indazole ring is an electron-rich heterocyclic system. The presence of the amino group at the C6 position further increases the electron density of the ring, making the C-Br bond susceptible to cleavage under certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.
Q3: Which reaction types are most commonly associated with debromination of this compound?
A3: Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The specific conditions of these reactions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in the extent of this side reaction.
Q4: Can N-protection of the indazole ring help prevent debromination?
A4: Yes, protecting the indazole nitrogen (at the N1 position) can modulate the electronic properties of the ring system and may reduce the propensity for debromination. Common protecting groups for indazoles include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and THP (tetrahydropyranyl). However, the choice of protecting group and the deprotection conditions must be compatible with the overall synthetic route.
Troubleshooting Guide: Preventing Debromination
This guide provides a systematic approach to troubleshooting and minimizing debromination during reactions with this compound.
Issue: Significant formation of debrominated byproduct (1H-indazol-6-amine) is observed.
Below is a decision-making workflow to help identify and address the potential causes of debromination.
Caption: A workflow for troubleshooting debromination.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Problem: The choice of palladium catalyst and ligand significantly influences the competition between the desired cross-coupling and the undesired debromination. Overly bulky phosphine ligands can sometimes promote hydrodehalogenation.
-
Solution:
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For Suzuki-Miyaura reactions, consider using palladium catalysts with electron-rich and moderately bulky biaryl phosphine ligands such as SPhos or XPhos.[1][2] Pd(dppf)Cl₂ is also a good candidate for heteroaryl couplings.
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For Buchwald-Hartwig aminations, ligands like Xantphos have been shown to be effective. The choice of ligand can also help to minimize reductive dehalogenation.[3][4]
-
For Sonogashira couplings, a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand and a copper(I) co-catalyst is common. Amine-free conditions with a suitable base may also be explored.[5][6]
-
-
-
Base and Reaction Temperature:
-
Problem: Strong bases and high temperatures can promote the debromination of electron-rich heteroaryl bromides. In some cases, the base alone at elevated temperatures can cause debromination.
-
Solution:
-
Use a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong bases like NaOtBu or KOtBu.
-
Lower the reaction temperature and monitor the reaction progress carefully.
-
Consider using microwave irradiation to shorten the reaction time, which can minimize the formation of byproducts.
-
-
-
Solvent System:
-
Problem: Protic solvents, including water and alcohols, can act as a proton source for the hydrodebromination side reaction.
-
Solution:
-
Whenever possible, use anhydrous aprotic solvents such as dioxane, toluene, or THF.
-
If a mixed solvent system is required (e.g., for Suzuki couplings), minimize the amount of the protic co-solvent.
-
-
-
Reaction Atmosphere and Reagent Purity:
-
Problem: Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and potentially altering the reaction pathway. Impurities in reagents can also interfere with the catalytic cycle.
-
Solution:
-
Ensure all reagents are of high purity.
-
Thoroughly degas all solvents and the reaction mixture.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Quantitative Data Summary
While specific quantitative data for the debromination of this compound is limited in the literature, the following table provides a summary of relevant findings for analogous systems that can guide reaction optimization.
| Reaction Type | Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Debromination (%) | Desired Product Yield (%) | Reference |
| Suzuki-Miyaura | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | 91 | 9 | |
| Suzuki-Miyaura | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 110 | 8 | 92 | |
| Suzuki-Miyaura | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG3/XPhos | K₃PO₄ | THF | 80 | 69 | 31 |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions of this compound, with recommendations to minimize debromination. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound
-
Amine coupling partner (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 - 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium pre-catalyst, and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway of Debromination in Palladium-Catalyzed Cross-Coupling
Caption: Competing pathways of cross-coupling and debromination.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Buchwald-Hartwig amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction has a low yield. What are the most common causes?
Low yields in Buchwald-Hartwig aminations can stem from several factors. The most common issues include:
-
Poor Reagent Quality: Impurities in substrates, solvents, or the base can poison the palladium catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle, and its choice is highly dependent on the substrates. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.
-
Suboptimal Base Selection: The strength and solubility of the base are crucial. An unsuitable base can lead to incomplete deprotonation of the amine, side reactions, or poor solubility of the reaction mixture.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Improper reaction setup and handling can lead to catalyst deactivation. Certain functional groups on the substrates can also poison the catalyst.[1]
-
Poor Solubility: The insolubility of reactants, particularly the inorganic base, in the reaction solvent is a frequent and often underestimated cause of reaction failure.[2]
-
Substrate-Specific Challenges: The electronic properties and steric hindrance of both the aryl halide and the amine can significantly impact the reaction's efficiency. For instance, electron-rich aryl halides and sterically hindered amines can be challenging substrates.
Q2: How do I choose the right phosphine ligand for my reaction?
The selection of the phosphine ligand is critical for a successful Buchwald-Hartwig amination. The optimal ligand depends primarily on the nature of the amine and the aryl halide. Generally, bulky and electron-rich phosphine ligands are preferred as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[3]
Refer to the tables below for guidance on ligand selection for different classes of amines.
Q3: Which base should I use for my Buchwald-Hartwig amination?
The choice of base is highly dependent on the substrate's functional group tolerance and the desired reaction rate.
-
Strong Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium tert-butoxide (KOtBu) are commonly used strong bases that often lead to high reaction rates. However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[1]
-
Weaker Bases: For substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are better alternatives.[2] These reactions may require higher temperatures or longer reaction times.
Q4: What is the best solvent for my reaction?
The ideal solvent should dissolve the reactants and the catalyst system while being inert to the reaction conditions.
-
Commonly Used Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used solvents for Buchwald-Hartwig aminations.[1][4][5]
-
Solvent Considerations: The choice of solvent can influence the solubility of the base and the catalyst, which in turn affects the reaction rate and yield. For instance, using a solvent that does not solubilize sodium iodide (NaI), such as toluene, can be beneficial when using aryl iodides to mitigate catalyst inhibition by the iodide salt. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q5: My starting materials are not being consumed. What could be the problem?
If your starting materials are not being consumed, it is likely an issue with the catalyst's activity. Consider the following:
-
Catalyst Deactivation: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are dry and degassed. Oxygen can deactivate the Pd(0) catalyst.
-
Improper Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it needs to be reduced to the active Pd(0) species in situ. This process can sometimes be inefficient. Using a pre-formed Pd(0) catalyst or a more easily activated pre-catalyst might be beneficial.
-
Catalyst Poisoning: Certain functional groups, such as nitro groups or some sulfur-containing moieties, can poison the palladium catalyst. If your substrate contains such groups, you may need to use a more robust catalyst system or protect the problematic functional group.[1]
Q6: I am observing the formation of side products. How can I minimize them?
Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and diarylation of primary amines.
-
Hydrodehalogenation: This side product arises from β-hydride elimination. The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Using bulky, electron-rich ligands can often minimize this side reaction.[3]
-
Diarylation of Primary Amines: To achieve monoarylation of primary amines, it is crucial to control the stoichiometry of the reactants and choose a suitable ligand. Sterically hindered ligands can favor monoarylation.[6]
Data Presentation: Ligand and Base Selection Guide
The following tables provide a summary of ligand and base performance for different classes of amines in Buchwald-Hartwig amination. Yields are highly substrate-dependent, and these tables should be used as a general guide for reaction optimization.
Table 1: Ligand Performance in the Amination of Aryl Halides with Primary Amines
| Ligand | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| BrettPhos | n-Hexylamine | 2-Chlorotoluene | NaOtBu | Toluene | 100 | 98 | [6] |
| XPhos | Aniline | 4-Chlorotoluene | NaOtBu | Dioxane | 100 | 95 | [6] |
| RuPhos | Cyclohexylamine | 4-Bromobenzonitrile | K₃PO₄ | t-BuOH | 100 | 92 | [6] |
| BippyPhos | n-Butylamine | 4-Bromotoluene | KOtBu | THF/H₂O | 60 | 95 | [7] |
| Josiphos (CyPFtBu) | Morpholine | 2-Chloropyridine | NaOtBu | Toluene | 110 | 94 |[6] |
Table 2: Ligand Performance in the Amination of Aryl Halides with Secondary Amines
| Ligand | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| RuPhos | Dibenzylamine | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 99 | [6] |
| XPhos | Morpholine | 4-Bromotoluene | Cs₂CO₃ | Toluene | 100 | 98 | [8] |
| t-BuXPhos | N-Methylaniline | 2-Bromotoluene | NaOtBu | Toluene | 80 | 97 | [8] |
| TrixiePhos | Carbazole | Bromobenzene | t-BuOLi | Toluene | 100 | 97 | [8] |
| DtBPF | Piperidine | 4-Chlorotoluene | NaOtBu | Dioxane | 100 | 90 |[3] |
Table 3: Base Selection for the Amination of Aryl Chlorides
| Base | Ligand | Amine | Aryl Chloride | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| NaOtBu | RuPhos | Dibenzylamine | 4-Chlorotoluene | Toluene | 100 | 99 | [6] |
| LHMDS | BrettPhos | n-Hexylamine | 2-Chlorotoluene | Toluene | 100 | 95 | [1] |
| K₃PO₄ | XPhos | Aniline | 4-Chloroanisole | t-BuOH | 110 | 88 | [2] |
| Cs₂CO₃ | XPhos | Morpholine | 4-Chlorotoluene | Toluene | 100 | 92 | [8] |
| KOH | IPr | Morpholine | 4-Chlorotoluene | Toluene | 100 | 95 | |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for a small-scale Buchwald-Hartwig amination reaction. Conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Seal the vial with a septum. Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction Execution: Place the reaction vial in a preheated oil bath or heating block and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of Indazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the column chromatography purification of indazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the purification of indazole derivatives, offering practical solutions and preventative measures.
Question 1: My indazole derivative is co-eluting with impurities or isomers. How can I improve the separation?
Answer: Co-elution is a frequent challenge, particularly with closely related isomers often formed during synthesis.[1] Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with similar Rf values.
-
Solvent System Modification: Experiment with different solvent systems. Common systems for indazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[2]
-
Use of Additives/Modifiers: Adding a small amount of a basic modifier like triethylamine or ammonia (e.g., in methanol) to the mobile phase can significantly improve the separation of basic indazole derivatives by minimizing tailing on the silica gel column.[2][3]
-
-
Change the Stationary Phase:
-
Check Compound Stability:
-
Verify that your compound is stable on silica gel, as degradation on the column can appear as multiple spots or streaks, complicating purification.[5]
-
Question 2: I am experiencing low recovery of my indazole derivative from the column. What are the possible causes and solutions?
Answer: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine. Alternatively, using a less acidic stationary phase such as neutral alumina can mitigate this issue.[3]
-
-
Compound Instability: The indazole derivative might be degrading on the stationary phase.
-
Solution: Use flash chromatography to minimize the time the compound spends on the column.[3] Keeping the column cold (if feasible) can also reduce degradation.
-
-
Improper Fraction Collection: You might be missing your compound during fraction collection.
-
Solution: Monitor the elution closely using Thin Layer Chromatography (TLC) to ensure all fractions containing the product are collected. Sometimes, a compound may elute earlier or later than expected.
-
-
Poor Solubility: The compound may have crashed out at the top of the column.
-
Solution: Ensure your crude sample is fully dissolved before loading, or use a dry loading technique if solubility in the mobile phase is low.[6]
-
Question 3: How do I choose an appropriate solvent system for my indazole derivative purification?
Answer: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your product preferably between 0.2 and 0.4 for optimal column chromatography separation.[7]
-
Method Development with TLC:
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Visualize the spots under UV light and/or with a chemical stain to identify a solvent system that gives good separation.[7]
-
Question 4: My indazole derivative is not visible under UV light on the TLC plate. How can I visualize it?
Answer: While many indazole derivatives are UV active due to their aromatic nature, some may not be strongly UV absorbent. In such cases, or to visualize UV-inactive impurities, chemical staining is necessary.
-
Common Staining Reagents:
-
Potassium Permanganate (KMnO4) stain: A good general stain for compounds that can be oxidized. It appears as yellow-brown spots on a purple background.[8][9]
-
p-Anisaldehyde stain: Useful for detecting a wide range of functional groups, often giving colored spots.[10][11]
-
Phosphomolybdic Acid (PMA) stain: A versatile stain that visualizes many organic compounds as dark blue or green spots on a lighter background upon heating.[10]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can temporarily stain many organic compounds, appearing as brown spots.[8]
-
Question 5: My crude sample has poor solubility in the chosen mobile phase. How should I load it onto the column?
Answer: For compounds with limited solubility in the eluent, "dry loading" is the recommended method to ensure even loading and prevent precipitation on the column, which leads to poor separation.[6]
-
Dry Loading Procedure:
-
Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (or Celite®) to the solution, typically 2-3 times the weight of your crude material.[7]
-
Thoroughly mix and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Data Presentation
Table 1: Common Solvent Systems for Indazole Derivative Purification
| Solvent System Components | Typical Ratios (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Good starting point for many less polar indazole derivatives. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar indazole derivatives. |
| Chloroform / Methanol | 99:1 to 9:1 | Medium to High | An alternative to dichloromethane/methanol systems.[2] |
| Dichloromethane / Methanol / NH3 | e.g., 60:10:0.5 | High (Basic) | The addition of ammonia can improve peak shape for basic indazoles.[2] |
| Petroleum Ether / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A common alternative to hexane/ethyl acetate.[7] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Purification of an Indazole Derivative
This protocol provides a general guideline and should be optimized for your specific compound based on TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude indazole derivative in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: (Recommended for samples with poor solubility) Follow the dry loading procedure described in FAQ 5.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., using a flash chromatography system or a pump) to achieve a steady flow rate.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent according to your established method.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials. The size of the fractions will depend on the scale of your purification.
-
Monitor the progress of the separation by collecting small spots from the fractions on a TLC plate, then eluting and visualizing the plate.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure desired compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified indazole derivative.
-
Mandatory Visualization
Caption: Troubleshooting workflow for indazole derivative purification.
Caption: Experimental workflow for column chromatography purification.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. TLC stains [reachdevices.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Palladium Catalyst Removal from 3-bromo-1H-indazol-6-amine Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1H-indazol-6-amine and its derivatives. The focus is on addressing the common and specific challenges encountered during the removal of residual palladium catalysts from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound from palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Purification (e.g., Filtration/Crystallization)
-
Possible Cause: The presence of both an amine group and the indazole ring in this compound can lead to strong coordination with the palladium catalyst. This can result in the formation of soluble palladium complexes that are not easily removed by simple filtration or crystallization. The nitrogen atoms in the molecule can act as bidentate ligands, effectively chelating the palladium and keeping it in solution.
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Utilize a solid-supported scavenger with a high affinity for palladium. Thiol-based scavengers like SiliaMetS Thiol are often effective in these cases.[1][2][3]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature and time. Increasing the temperature to around 35-50°C and extending the treatment time to 12-24 hours can enhance the removal of tightly bound palladium.[1][3]
-
Activated Carbon Treatment: Activated carbon is a cost-effective alternative for palladium adsorption.[4] It can be used alone or in sequence with a scavenger. However, it's important to monitor for potential product loss due to non-specific adsorption.[5]
-
Sequential Purification: A multi-step approach can be highly effective. For instance, an initial filtration through Celite to remove heterogeneous palladium can be followed by treatment of the filtrate with a scavenger or activated carbon.
-
Issue 2: Significant Product Loss During Palladium Removal
-
Possible Cause: The chosen scavenger or adsorbent may have a non-specific affinity for the this compound product, leading to its co-removal with the palladium. This is a known potential issue with activated carbon.[5]
-
Suggested Solutions:
-
Reduce Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. This may require some optimization experiments.
-
Screen Different Scavengers: Different scavengers have varying levels of non-specific binding. If product loss is significant with one type of scavenger, testing an alternative with a different functional group or support matrix is recommended.
-
Wash the Scavenger/Adsorbent: After filtration, wash the used scavenger or activated carbon with a fresh portion of the solvent to recover any adsorbed product.
-
Consider a Flow Chemistry Setup: Using scavenger cartridges in a flow setup can sometimes minimize product loss by reducing the contact time and the amount of scavenger needed.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove palladium from reactions involving this compound?
A1: The structure of this compound contains multiple nitrogen atoms (from the amine group and the indazole ring) that can act as ligands and strongly coordinate to the palladium catalyst. This can form stable, soluble palladium complexes that are difficult to remove using standard purification techniques like simple filtration.
Q2: What are the most effective types of palladium scavengers for compounds like this compound?
A2: Thiol-based scavengers, such as silica-functionalized thiols (e.g., SiliaMetS Thiol), are generally very effective for a broad range of palladium species.[1][2][3] Thiourea-based and dimercaptotriazine (DMT)-based scavengers are also widely used and can be very efficient. The choice of scavenger may require screening to find the optimal one for your specific reaction conditions and downstream processing.
Q3: Can I use activated carbon for palladium removal, and what are the potential drawbacks?
A3: Yes, activated carbon can be a cost-effective method for removing palladium.[4][6] However, a significant drawback is the potential for non-specific adsorption of your product, which can lead to reduced yields.[5] It is advisable to perform a small-scale test to evaluate the extent of product loss before applying it to a larger batch.
Q4: What analytical techniques are recommended for quantifying residual palladium in my final product?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for accurately quantifying trace levels of palladium in active pharmaceutical ingredients (APIs).[4] Other techniques like Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF) can also be used. For rapid in-process monitoring, colorimetric or fluorometric methods are also available.[4]
Q5: Is it possible to completely remove the palladium catalyst?
A5: While achieving absolute zero palladium content is practically impossible, it is feasible to reduce the levels to within the stringent limits set by regulatory bodies like the ICH (International Council for Harmonisation).[7] For oral medications, the limit is often below 10 ppm.[8] A combination of optimized purification methods is often necessary to reach these low levels.
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| SiliaMetS Thiol | 1668 | 70 | 95.8 | [3] |
| SEM26 | 1668 | 20 | 98.8 | [3] |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3 | [3] |
| SiliaMetS DMT | 1668 | 287 | 82.8 | [3] |
| DARCO KB-G (Activated Carbon) | 1668 | 633 | 62.0 | [3] |
Table 2: Effect of Scavenging Conditions on Palladium Removal
| Scavenger | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| SiliaMetS Thiol | 50 wt %, 35°C, 17 h | >1300 | 2 | [1] |
| MP-TMT | 0.20 wt, DMF, overnight | 330 | 7 | [5] |
| Polymer-bound ethylenediamine | - | 2000-3000 | 100-300 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Thiol Scavenger
-
Reaction Work-up: After completion of the palladium-catalyzed reaction, perform the standard aqueous work-up to remove water-soluble impurities.
-
Solvent Selection: Ensure the crude this compound product is dissolved in a suitable organic solvent such as THF, DCM, or Toluene.
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 4 to 24 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A common starting amount is 5-10 wt% relative to the crude product.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the yield and analyze the residual palladium content to assess the effectiveness of the treatment.
Visualizations
Caption: A general experimental workflow for the removal of palladium catalyst.
References
- 1. silicycle.com [silicycle.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. cphi-online.com [cphi-online.com]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 3-bromo-1H-indazol-6-amine for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-bromo-1H-indazol-6-amine for various chemical reactions.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen reaction solvent.
Initial Assessment Workflow
Caption: Initial workflow for assessing and addressing the solubility of this compound.
Possible Solutions:
-
Co-solvent System: For many organic reactions, a mixture of solvents can enhance solubility. If your primary reaction solvent is non-polar, consider adding a polar aprotic co-solvent.
-
Recommendation: Start by dissolving this compound in a minimal amount of a high-solubility solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution. Then, add this stock solution to your primary reaction solvent. Caution: Ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemistry.
-
-
pH Adjustment: The presence of the amine group on the indazole ring means the compound's solubility can be pH-dependent. In acidic conditions, the amine can be protonated to form a more soluble salt.
-
Recommendation: If your reaction conditions permit, consider adding a small amount of a non-nucleophilic acid (e.g., a few drops of acetic acid or trifluoroacetic acid) to the reaction mixture. This is particularly useful for reactions in protic solvents. Monitor the pH to ensure it remains within a range compatible with your reactants and catalysts.
-
-
Temperature Modification: Increasing the temperature of the solvent can significantly improve the solubility of solid compounds.
-
Recommendation: Gently warm the solvent while stirring and slowly add the this compound. Ensure the temperature does not exceed the decomposition point of the compound or the boiling point of the solvent. Once dissolved, the reaction may be able to proceed at a lower temperature, although you should monitor for precipitation.
-
-
Particle Size Reduction: Increasing the surface area of a solid can enhance its dissolution rate.
-
Recommendation: If you have the compound as a coarse powder, gently grind it to a finer powder using a mortar and pestle before adding it to the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data is not widely published, this compound is a pale-yellow to yellow-brown solid. Based on its heterocyclic amine structure, it is expected to have low solubility in water and non-polar organic solvents. It generally exhibits better solubility in polar aprotic solvents. A related compound, 3-Bromo-1-(methoxymethyl)indazol-7-amine, is noted to be generally soluble in organic solvents like dimethyl sulfoxide and ethanol.[1]
Q2: Which solvents are a good starting point for dissolving this compound?
For initial solubility screening, the following solvents are recommended:
-
High Solubility (likely to dissolve the compound):
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Moderate to Low Solubility (may require heating or other techniques):
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Ethanol
-
Methanol
-
Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?
You can perform a simple experiment to estimate the solubility.
Quantitative Solubility Assessment Workflow
Caption: A systematic workflow for the quantitative determination of solubility.
Q4: Can forming a salt of this compound improve its solubility?
Yes, salt formation is a common and effective method for increasing the solubility of basic compounds like amines.[2][3] By reacting the basic amine group with an acid, you form an ammonium salt which is often more soluble in polar solvents, including aqueous media.
Q5: Are there any advanced techniques for enhancing solubility if common methods fail?
For challenging cases, particularly in formulation development, several advanced techniques can be employed:
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the molecular level.[3][4]
-
Nanotechnology: Reducing the particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution rate and solubility.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a poorly soluble compound.
Experimental Protocols
Protocol 1: Qualitative Solubility Screening
Objective: To quickly identify suitable solvents for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., DMSO, DMF, THF, Acetonitrile, Ethanol, Water)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a vial.
-
Add 0.5 mL of the first solvent to the vial.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect for undissolved solid.
-
If the solid dissolves, the compound is soluble. If not, it is sparingly soluble or insoluble.
-
Repeat for each solvent to be tested.
Data Presentation:
| Solvent | Visual Observation (Soluble/Sparingly Soluble/Insoluble) |
| DMSO | |
| DMF | |
| THF | |
| Acetonitrile | |
| Ethanol | |
| Water |
Protocol 2: Solubility Enhancement using a Co-Solvent System
Objective: To prepare a solution of this compound in a reaction solvent where it has poor solubility.
Materials:
-
This compound
-
High-solubility co-solvent (e.g., DMSO)
-
Primary reaction solvent (e.g., Toluene)
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the required amount of this compound.
-
Add a minimal volume of the co-solvent (DMSO) to completely dissolve the compound. This will be your concentrated stock solution.
-
Slowly add the stock solution to the primary reaction solvent while stirring.
-
Observe for any precipitation. If the solution remains clear, the co-solvent system is effective at the tested concentration.
Data Presentation:
| Primary Solvent | Co-solvent | Volume Ratio (Primary:Co-solvent) | Max Achieved Concentration of Substrate | Observations |
| Toluene | DMSO | 99:1 | ||
| Toluene | DMSO | 95:5 | ||
| THF | DMSO | 99:1 | ||
| THF | DMSO | 95:5 |
References
Technical Support Center: Reaction Monitoring for 3-bromo-1H-indazol-6-amine
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring reactions involving 3-bromo-1H-indazol-6-amine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why should I monitor my reaction with both TLC and HPLC? A1: TLC is a rapid, inexpensive technique ideal for quick checks of reaction progress (e.g., consumption of starting material) at the bench.[1] HPLC provides more detailed, quantitative information, allowing for accurate determination of purity, identification of byproducts, and precise measurement of reactant-to-product conversion ratios.[2][3] Using both gives a comprehensive view of your reaction's status.
Q2: What are the key structural features of this compound that affect its chromatographic behavior? A2: The molecule has a moderately polar aromatic indazole core, a polar amine (-NH2) group, and a nonpolar bromo-substituent. The amine group is basic and can interact strongly with the acidic silica gel surface in TLC, potentially causing streaking.[4][5] In reverse-phase HPLC, the basic nitrogens can lead to poor peak shape (tailing) if the mobile phase is not pH-controlled.
Q3: How can I visualize this compound on a TLC plate? A3: Due to its aromatic indazole ring system, the compound is highly conjugated and should be readily visible under a UV lamp at 254 nm.[4] Staining with agents like iodine vapor can also be effective for visualization.[4]
Q4: What kind of impurities or side products should I look for? A4: Depending on the specific reaction (e.g., N-alkylation, acylation, cross-coupling), potential impurities could include unreacted starting materials, di-substituted products (if the reaction involves multiple reactive sites), or byproducts from degradation.[6][7] Both TLC and HPLC are excellent for spotting the appearance of these new compounds.
Experimental Workflow
The following diagram illustrates the general workflow for taking a sample from a reaction mixture and analyzing it by TLC and HPLC.
Caption: General workflow for reaction monitoring using TLC and HPLC.
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
This protocol provides a starting point for TLC analysis. The mobile phase composition may need to be optimized to achieve an ideal Rf value for the product (typically 0.3-0.4).
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |
| Mobile Phase | 30-50% Ethyl Acetate in Hexane (v/v) |
| Additive | If streaking occurs, add 0.5% triethylamine (TEA) to the mobile phase.[4] |
| Sample Prep | Dissolve a small aliquot of the reaction mixture in ethyl acetate or dichloromethane. |
| Application | Spot a dilute sample onto the TLC plate baseline using a capillary tube. |
| Development | Place the plate in a chamber saturated with the mobile phase. |
| Visualization | Air dry the plate and visualize under a UV lamp (254 nm).[4] |
Table 1: Recommended TLC Parameters.
Note: Expected Rf values will vary based on the exact mobile phase and the specific product being formed. The starting material, this compound, is relatively polar and will have a lower Rf than many of its less polar derivatives (e.g., N-alkylated products).
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC (RP-HPLC) method is suitable for baseline separation and quantification.
| Parameter | Recommended Condition |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at 254 nm |
| Sample Prep | Dilute the reaction aliquot in the mobile phase (e.g., 50:50 A:B). |
Table 2: Recommended HPLC Parameters.[3]
Note: The acidic modifier (formic acid) is crucial for protonating the amine and indazole nitrogens, ensuring sharp, symmetrical peaks.[3] Retention times will depend on the specific product; typically, the starting material will be more polar and elute earlier.
Troubleshooting Guides
TLC Troubleshooting
| Question / Issue | Potential Cause(s) | Suggested Solution(s) |
| My spots are streaking or "tailing." [1][5] | The compound is too acidic/basic for silica. The sample is too concentrated. | Add a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic ones).[4] Dilute your sample before spotting. |
| All spots are at the bottom (low Rf). [4] | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| All spots are at the top (high Rf). [4] | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Spots are not separating well. [1] | The mobile phase system is not optimal. | Try a different solvent system (e.g., Dichloromethane/Methanol). Use the co-spotting technique to confirm if spots are identical.[4] |
| I don't see any spots under UV light. | The compound is not UV-active or is too dilute. | Try visualizing with a chemical stain (e.g., iodine chamber, potassium permanganate).[4] Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry in between.[4] |
Table 3: TLC Troubleshooting Guide.
HPLC Troubleshooting
Caption: Troubleshooting decision tree for poor peak shape in HPLC.
| Question / Issue | Potential Cause(s) | Suggested Solution(s) |
| My retention times are shifting. [8] | Column temperature is fluctuating. Mobile phase composition is incorrect. Column is not properly equilibrated. Pump flow rate is unstable. | Use a column oven for stable temperature control. Prepare fresh mobile phase. Ensure the column is flushed with at least 10 column volumes of the initial mobile phase before injection. Check the pump for leaks or air bubbles.[8] |
| My peaks are broad. [9][10] | Column is contaminated or old. Sample is overloaded. Tubing between column and detector is too long. | Flush the column or replace it. Use a guard column. Reduce the injection volume or sample concentration.[8] Use tubing with a smaller internal diameter and minimal length. |
| I'm seeing high backpressure. [10] | Column or system frit is blocked. Buffer has precipitated in the mobile phase. | Reverse flush the column (if permissible by manufacturer). Filter all samples and mobile phases. Ensure buffer is soluble in the highest organic percentage of your gradient. |
| My baseline is noisy or drifting. [8] | Air bubbles are in the system. Mobile phase is not mixed well. Detector lamp is failing. | Degas the mobile phase thoroughly.[8] Use fresh, HPLC-grade solvents. Replace the detector lamp. |
Table 4: HPLC Troubleshooting Guide.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. phenomenex.com [phenomenex.com]
- 10. aelabgroup.com [aelabgroup.com]
Managing exothermic reactions in 3-bromo-1H-indazol-6-amine synthesis
Technical Support Center: Synthesis of 3-bromo-1H-indazol-6-amine
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure a safe and successful synthesis.
Troubleshooting Guide: Managing Exothermic Reactions
Exothermic reactions, if not properly controlled, can lead to temperature spikes, increased pressure, and the formation of impurities, posing significant safety risks and compromising product yield and purity. The bromination of the indazole ring is a key step that is often highly exothermic.
Issue 1: Rapid Temperature Increase During Bromination
-
Potential Cause: The rate of addition of the brominating agent is too fast, or the initial reaction temperature is too high. The reaction between the indazole substrate and the brominating agent can be extremely exothermic.[1][2]
-
Solution:
-
Slow, Controlled Addition: Add the brominating agent (e.g., N-Bromosuccinimide (NBS) or a bromine solution) dropwise or in small portions to the reaction mixture.[3]
-
Low-Temperature Start: Begin the reaction at a reduced temperature. For instance, cooling the reaction vessel to 0°C, -5°C, or even -10°C before adding the brominating agent can help to control the initial exotherm.[2][3]
-
Efficient Cooling: Ensure the reaction vessel is placed in an ice bath or is connected to a cryostat to effectively dissipate the heat generated.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction.
-
Issue 2: Formation of Over-brominated or Other Side Products
-
Potential Cause: Uncontrolled temperature spikes can lead to a loss of selectivity, resulting in the formation of di-brominated or other undesired byproducts.[2]
-
Solution:
-
Strict Temperature Control: Maintain a consistent, low temperature throughout the addition of the brominating agent.
-
Alternative Brominating Agents: Consider using a milder brominating agent. N-Bromosuccinimide (NBS) has been identified as a potentially safer and more selective alternative to harsher reagents like potassium bromate/sulfuric acid or elemental bromine.[2]
-
Stoichiometry: Use a precise stoichiometry of the brominating agent to minimize over-bromination.
-
Issue 3: Reaction Runaway
-
Potential Cause: A failure in cooling or an excessively fast addition of reagents can lead to a rapid, uncontrolled increase in temperature and pressure.
-
Solution:
-
Scale-up Precautions: When scaling up the reaction, perform a thorough safety assessment. Consider using a reaction calorimeter to understand the heat flow of the reaction.
-
Quenching Strategy: Have a pre-prepared quenching solution (e.g., a solution of sodium thiosulfate) ready to quickly neutralize the unreacted brominating agent in case of a thermal runaway.
-
Flow Chemistry: For larger-scale synthesis, consider implementing a continuous flow chemistry setup. This allows for better temperature control and safer handling of hazardous reagents by generating them in situ and reacting them in a small volume reactor.[4]
-
Quantitative Data Summary: Bromination Conditions
The following table summarizes various bromination conditions found in related syntheses, which can be adapted to control the exotherm in the synthesis of this compound.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Key Findings & Recommendations | Reference |
| KBrO₃ / H₂SO₄ | 2,6-dichlorobenzonitrile | - | - | Extremely exothermic with safety issues. Lowering temperature resulted in poor conversion. | [1][2] |
| Br₂ | 2,6-dichlorobenzonitrile | - | - | Resulted in hydration of the cyano group to an amide. | [2] |
| N-Bromosuccinimide (NBS) | 2,6-dichlorobenzonitrile | - | - | Identified as the optimal and safer brominating reagent for this transformation. | [2] |
| Br₂ | 5-nitro-1H-indazole | DMF | -5 to 40 | Slow, dropwise addition at -5°C, followed by a gradual warm-up to 35-40°C. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
A1: The primary cause of the exotherm is the electrophilic aromatic substitution reaction (bromination) on the electron-rich indazole ring. This step is often highly energetic.
Q2: How can I monitor the internal temperature of the reaction effectively?
A2: Use a calibrated thermometer or a thermocouple probe placed directly into the reaction mixture, ensuring it does not touch the walls of the vessel for an accurate reading of the internal temperature.
Q3: What are the best practices for adding the brominating agent?
A3: The brominating agent should be added slowly and in a controlled manner. Using a syringe pump for liquid reagents or adding solid reagents in small portions over an extended period is recommended.
Q4: Are there any alternative, safer synthesis routes that avoid a highly exothermic bromination step?
A4: While direct bromination is a common route, alternative strategies could involve starting with an already brominated precursor. Additionally, exploring flow chemistry for the bromination step can significantly enhance safety by minimizing the reaction volume at any given time and allowing for superior heat transfer.[4][5]
Q5: What should I do in case of an unexpected temperature spike?
A5: In case of a sudden temperature increase, immediately stop the addition of the reagent, enhance the cooling of the reaction vessel (e.g., by adding more ice or dry ice to the cooling bath), and if necessary, use a pre-prepared quenching agent to stop the reaction.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Controlled Bromination
This protocol provides a general methodology for the controlled bromination of a 6-aminoindazole derivative, focusing on temperature management.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the 6-amino-1H-indazole starting material in a suitable solvent (e.g., DMF or a chlorinated solvent).
-
Cooling: Cool the reaction mixture to 0°C to -5°C using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., 1.05 equivalents of NBS in DMF) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any remaining brominating agent by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Proceed with the standard aqueous work-up and extraction of the product.
Diagrams
Caption: Workflow for managing exothermic reactions during bromination.
Caption: Decision tree for selecting a suitable brominating agent.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Bromo-Indazol-Amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of bromo-indazol-amine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of bromo-indazol-amine derivatives in a question-and-answer format.
Issue 1: The compound is "oiling out" instead of forming crystals.
-
Question: My bromo-indazol-amine derivative is forming an oil in the crystallization solvent. What are the potential causes and how can I resolve this?
-
Answer: "Oiling out" typically occurs when the compound's melting point is lower than the solution's temperature or when the solution is cooling too rapidly, often exacerbated by the presence of impurities.[1] To address this, you can try the following solutions:
-
Reheat the solution to completely dissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the supersaturation level.
-
Allow the solution to cool at a much slower rate to give the molecules adequate time to form an ordered crystal lattice.[1]
-
Consider pre-purification of the crude material using a technique like column chromatography if significant impurities are suspected.[1]
-
Attempt the crystallization with a solvent that has a lower boiling point.
-
Issue 2: No crystals are forming upon cooling.
-
Question: I have cooled my solution, but no crystals have formed. What should I do?
-
Answer: The absence of crystal formation upon cooling can be due to several factors, including the use of excessive solvent or a high purity level of the compound which can make nucleation difficult.[1] Here are some troubleshooting steps:
-
Induce Nucleation:
-
Increase Concentration:
-
If too much solvent was used, gently heat the solution to boil off some of the solvent and increase the concentration of your compound.[1]
-
-
Solvent Considerations:
-
If the compound is highly soluble in the chosen solvent even at low temperatures, consider using a binary solvent system by adding an "anti-solvent" (a solvent in which the compound is poorly soluble).
-
-
Issue 3: The crystallization yield is very low.
-
Question: I have obtained crystals, but the recovery yield is significantly lower than expected. How can I improve the yield?
-
Answer: A low yield can result from using too much solvent or not allowing sufficient time for crystallization.[2] To improve your yield:
-
If the mother liquor is still available, you can try to concentrate it by evaporating some of the solvent and cooling it again to recover more of the compound.
-
Ensure that the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[1]
-
When using a binary solvent system, be cautious not to add an excessive amount of the "good" solvent.
-
Issue 4: The crystals are of poor quality (e.g., small, needle-like, or aggregated).
-
Question: The crystals I've obtained are very small, needle-like, or clumped together. How can I grow larger, more well-defined crystals?
-
Answer: Poor crystal quality is often a result of a high nucleation rate, rapid cooling, or the presence of impurities.[3] To improve crystal quality:
-
Decrease the level of supersaturation by using slightly more solvent or by cooling the solution more slowly.[4]
-
Ensure the starting material has a high purity, as impurities can interfere with crystal growth.[5]
-
Experiment with different solvents or solvent mixtures, as the solvent can significantly influence crystal habit.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for crystallizing bromo-indazol-amine derivatives?
A1: The choice of solvent is critical for successful crystallization. For indazole derivatives, a range of solvents has been shown to be effective. These include alcohols (methanol, ethanol), esters (ethyl acetate), and binary mixtures, often with water as an anti-solvent.[6][7] A good starting point is to screen several solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[1] For instance, 5-bromo-1H-indazol-3-amine has been successfully recrystallized from an ethanol solution.[8]
Q2: How do I select a suitable solvent system for my specific bromo-indazol-amine derivative?
A2: A systematic approach to solvent screening is recommended.[1]
-
Place a small amount (10-20 mg) of your compound into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature and observe the solubility. An ideal single solvent will show low solubility.
-
For solvents where the compound is sparingly soluble, gently heat the mixture. A good candidate solvent will fully dissolve the compound at an elevated temperature.[1]
-
Allow the solutions that dissolved upon heating to cool slowly to room temperature and then in an ice bath. The solvent that yields a good quantity of well-formed crystals is a suitable choice.[1]
Q3: What is a binary solvent system and when should I use it?
A3: A binary solvent system, also known as a solvent-anti-solvent system, is a mixture of two miscible solvents. One solvent (the "good" solvent) should readily dissolve your compound, while the other (the "anti-solvent") should dissolve your compound poorly.[1] This technique is particularly useful when no single solvent provides the desired solubility characteristics. You dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" until the solution becomes slightly turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q4: How important is the purity of my crude bromo-indazol-amine derivative for crystallization?
A4: The purity of the starting material is very important. While crystallization is a purification technique, a high concentration of impurities can inhibit crystal formation, lead to "oiling out," or be incorporated into the crystal lattice, resulting in a less pure final product.[5] It is generally recommended that the starting material has a purity of at least 80-90%.[6] If your compound is significantly impure, consider a preliminary purification step, such as column chromatography.[1]
Q5: Can the pH of the solution affect the crystallization of bromo-indazol-amine derivatives?
A5: Yes, the pH can be a critical factor, especially for compounds with amine functionalities. The amine group is basic and can be protonated. Protonated amine bases often crystallize more readily than their neutral counterparts.[6] Therefore, adjusting the pH of your solution might be a useful strategy to induce or improve crystallization.
Quantitative Data on Crystallization Solvents
The following tables summarize common solvents and solvent systems used for the crystallization of indazole derivatives.
Table 1: Single Solvent Systems for Indazole Derivatives
| Solvent | Class | Observations |
| Methanol | Alcohol | Often used for purification of bromo-indazole derivatives.[9] |
| Ethanol | Alcohol | Successfully used for the recrystallization of 5-bromo-1H-indazol-3-amine.[8] |
| Isopropanol | Alcohol | A common solvent for screening.[1] |
| Ethyl Acetate | Ester | A common solvent for screening and purification.[1] |
| Toluene | Aromatic Hydrocarbon | Can be used for compounds that crystallize well from non-polar solvents.[10] |
Table 2: Binary Solvent Systems for Indazole Derivatives
| Solvent System (Good Solvent / Anti-Solvent) | Typical Volume Ratios (v/v) | Example Application | Temperature | Yield |
| Methanol / Water | 80 / 20 | Purification of 7-bromo-4-chloro-1H-indazol-3-amine isomers.[11] | Dissolved at 80°C, then cooled to room temperature. | ~80% |
| Acetone / Water | 3/1 to 2/5 | Separation of substituted indazole isomers.[7] | N/A | N/A |
| Ethanol / Water | 3/1 to 2/5 | Separation of substituted indazole isomers.[7] | N/A | N/A |
| Toluene / Heptane | N/A | A potential solvent pair for purification.[1] | N/A | N/A |
| n-Hexane / Acetone | N/A | A generally useful mixture for recrystallization.[10] | N/A | N/A |
| n-Hexane / Ethyl Acetate | N/A | A common mixture for recrystallization, especially with impurities.[10] | N/A | N/A |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization by Slow Cooling
-
Dissolution: Place the crude bromo-indazol-amine derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently with stirring until the solvent begins to boil.
-
Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent required to create a saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]
-
Crystal Growth: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Binary-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears.
-
Cooling and Isolation: Follow steps 3-7 from the Single-Solvent Crystallization protocol.
Protocol 3: Vapor Diffusion Crystallization
This method is ideal for small quantities of material.[6]
-
Preparation: Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker or jar). Add a larger volume of a volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the outer container. The vapor from the "anti-solvent" will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.[12]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. unifr.ch [unifr.ch]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 3-Bromo- vs. 3-Iodo-1H-indazol-6-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with the 3-position being a critical vector for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. The choice of the halide at this position—typically bromine or iodine—is a crucial decision that impacts reactivity, reaction conditions, and overall synthetic strategy. This guide provides an objective comparison between 3-bromo-1H-indazol-6-amine and its iodo-analogue, supported by fundamental principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic campaigns.
Core Reactivity Principles: A Theoretical Overview
The fundamental difference in reactivity between aryl bromides and aryl iodides in cross-coupling reactions stems from the disparity in their carbon-halogen bond dissociation energies (BDE). The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond.
This difference has a direct impact on the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst. Because the C-I bond is more easily cleaved, 3-iodo-1H-indazol-6-amine undergoes oxidative addition more readily and under milder conditions than its bromo counterpart.[1][2] This generally translates to:
-
Faster reaction rates for the iodo-substrate.
-
Lower catalyst loadings required for efficient conversion.
-
Milder reaction temperatures , which can improve functional group tolerance and reduce side product formation.
-
Greater versatility with less reactive coupling partners.
Conversely, this compound offers advantages in terms of:
-
Lower cost and greater commercial availability .
-
Increased stability for long-term storage.
-
Opportunities for sequential coupling in poly-halogenated systems, where the more reactive iodide can be coupled selectively while leaving the bromide intact for a subsequent, different coupling reaction.[2][3]
Performance in Cross-Coupling Reactions: An Illustrative Comparison
While no single study directly compares this compound and 3-iodo-1H-indazol-6-amine under identical conditions, we can compile representative data from the literature for analogous halo-indazoles to illustrate the practical differences in key cross-coupling reactions.
Disclaimer: The following data is aggregated from different studies on structurally similar compounds and is intended for illustrative purposes only. Reaction conditions and substrates are not identical, and direct comparison of yields should be made with caution.
| Reaction Type | Halo-Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. & Time | Yield (%) | Reference |
| Suzuki Coupling | Ethyl (3-iodo-1H-indazol-1-yl)acetate | 2-Pyrrolboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100°C, 13 h | 94 | [4] |
| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80°C, 2 h | High (not specified) | [5] |
| Sonogashira Coupling | 6-Bromo-3-iodo-1H-indazole (N-protected) | Terminal Alkyne | Pd/C, CuI, PPh₃ | Et₃N | Ethanol | RT, 2-12 h | ~80-95 | [6] |
| Buchwald-Hartwig Amination | 3-Bromo-1H-indazole (N-protected) | 4-Fluoro-3-nitroaniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110°C, 16 h | ~70-85 | [2] |
As the table suggests, iodo-indazoles can be highly effective even with standard catalysts like Pd(PPh₃)₄.[4] The high reactivity of the C-I bond is further exemplified in di-halogenated systems where selective coupling at the iodo-position is achieved, leaving the bromo-position untouched for subsequent transformations.[3][6]
Detailed Experimental Protocols
The following are representative, generalized protocols for common cross-coupling reactions. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Iodo-Indazole Derivative[7]
-
Preparation: In a flame-dried Schlenk flask, combine the 3-iodo-1H-indazol-6-amine derivative (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 3-Bromo-Indazole Derivative[2][8]
-
Preparation: In an oven-dried, glovebox-purged reaction vessel, add the this compound derivative (1.0 equiv), the amine coupling partner (1.2 equiv), and a strong base such as sodium tert-butoxide or LHMDS (1.4 equiv).
-
Catalyst Pre-mixing: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%). Add anhydrous, degassed toluene or dioxane and stir for 10 minutes to form the active catalyst.
-
Reaction Setup: Add the pre-mixed catalyst solution to the vessel containing the substrates and base.
-
Reaction: Seal the vessel and heat to the required temperature (typically 100-110°C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visualization of Workflows and Logic
Conclusion
The choice between this compound and 3-iodo-1H-indazol-6-amine is a classic trade-off between reactivity and cost. The iodo derivative is the superior choice for rapid, efficient coupling under mild conditions, especially in complex molecular settings or with challenging coupling partners where maximizing yield and functional group tolerance is the primary goal. The bromo derivative , while requiring more forcing conditions, remains a highly valuable and practical substrate, particularly for large-scale syntheses where cost is a significant driver and for advanced synthetic strategies involving sequential, site-selective functionalizations. A thorough understanding of these differences allows the medicinal or process chemist to tailor their synthetic approach for maximal efficiency and success.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 3-bromo-1H-indazol-6-amine in Kinase Inhibitor Synthesis
For researchers and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel kinase inhibitors. While 3-bromo-1H-indazol-6-amine has served as a valuable starting point, the exploration of alternative scaffolds can unlock improved potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of a promising alternative, the N-(1H-indazol-6-yl)benzenesulfonamide scaffold, with inhibitors derived from the bromo-indazole core, using Polo-like kinase 4 (PLK4) as a key target.
Comparative Analysis of Kinase Inhibitor Potency
The inhibitory activities of representative compounds from both the bromo-indazole and the N-(1H-indazol-6-yl)benzenesulfonamide scaffolds against PLK4 are summarized below. The data highlights the exceptional potency achievable with the benzenesulfonamide scaffold.
| Compound ID | Scaffold Type | Target Kinase | IC50 (nM) | Assay Type |
| CFI-400945 | Bromo-indazole derivative | PLK4 | 2.8 | Cell-free |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 0.1 | In vitro enzyme activity |
Note: IC50 values can vary between different studies due to variations in assay conditions. The data presented here is for comparative purposes.[1]
Kinase Signaling Pathway: PLK4 in Cell Cycle Regulation
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[2][3] Dysregulation of PLK4 activity, often through overexpression, can lead to centrosome amplification, a hallmark of many cancers.[4][5] PLK4 is a critical node in the cell cycle signaling pathway, making it an attractive target for anticancer therapies.[6]
Caption: PLK4 signaling in centriole duplication and its inhibition.
Experimental Protocols
Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives (e.g., K22)
This protocol describes a general method for the synthesis of the N-(1H-indazol-6-yl)benzenesulfonamide scaffold, from which potent PLK4 inhibitors like K22 have been developed.[1]
Step 1: Iodination of 6-bromo-1H-indazole To a solution of commercially available 6-bromo-1H-indazole in a suitable solvent such as DMF, N-iodosuccinimide (NIS) is added. The reaction mixture is stirred at room temperature to yield 6-bromo-3-iodo-1H-indazole.
Step 2: Protection of the Indazole Nitrogen The nitrogen of 6-bromo-3-iodo-1H-indazole is protected, for example, with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid in an anhydrous solvent like dichloromethane (DCM).
Step 3: Sonogashira Coupling The protected 6-bromo-3-iodo-1H-indazole undergoes a Sonogashira coupling reaction with a terminal alkyne (e.g., 3-ethynylpyridine) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system with a base (e.g., triethylamine).
Step 4: Goldberg Amination The resulting product is then coupled with a substituted benzenesulfonamide via a Goldberg amination reaction. This is typically carried out using a copper catalyst (e.g., CuI), a ligand (e.g., DMEDA), and a base (e.g., K2CO3) in a solvent such as acetonitrile at elevated temperatures.
Step 5: Deprotection The protecting group on the indazole nitrogen is removed under acidic conditions (e.g., p-toluenesulfonic acid in methanol/water) to yield the final N-(1H-indazol-6-yl)benzenesulfonamide derivative.
Synthesis of CFI-400945 (A Bromo-Indazole Derivative)
The synthesis of CFI-400945, a potent PLK4 inhibitor, starts from a 6-bromo-1H-indazole derivative and involves a key diastereoselective one-pot double SN2 displacement reaction to form the spiro-cyclopropane ring system.[7][8]
Step 1: Suzuki Coupling A protected 6-bromo-1H-indazole is coupled with a boronic acid ester derivative via a Suzuki-Miyaura reaction to introduce the styryl moiety.
Step 2: Dihydroxylation and Mesylation The styryl double bond is dihydroxylated, for example using Sharpless asymmetric dihydroxylation, followed by mesylation of the resulting diol.
Step 3: Spirocyclopropanation The key spirocyclopropane ring is formed through a one-pot double SN2 displacement reaction of the dimesylate with a suitable indolin-2-one derivative in the presence of a strong base like sodium hydride.
Step 4: Deprotection and Final Modification Finally, deprotection of the indazole nitrogen and any other protecting groups, followed by necessary modifications, yields CFI-400945.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced. It is a common method for determining the IC50 values of kinase inhibitors.[9]
1. Kinase Reaction:
-
A reaction mixture is prepared containing the PLK4 enzyme, the test inhibitor at various concentrations, a suitable peptide substrate, and ATP in a kinase buffer.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
2. ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added, which converts the ADP produced into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.
3. Data Analysis:
-
The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control (100% activity).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
1. Cell Seeding and Treatment:
-
Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the kinase inhibitor or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
2. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
4. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the general workflow for kinase inhibitor synthesis and evaluation, and the logical relationship for structure-activity relationship (SAR) studies.
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
Caption: The logical flow of structure-activity relationship studies.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. oricpharma.com [oricpharma.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Synthesis of 3-Aminoindazoles
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindazole scaffold is a privileged structural motif in medicinal chemistry, featuring prominently in a wide array of pharmacologically active compounds, including kinase inhibitors and anticancer agents. The development of efficient and versatile synthetic routes to access this important core is of significant interest to the drug discovery and development community. This guide provides a comparative overview of three prominent synthetic methodologies for the preparation of 3-aminoindazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate route for their specific needs.
Comparison of Key Synthetic Routes
The synthesis of 3-aminoindazoles can be broadly achieved through several strategic approaches. Here, we compare three widely recognized methods: palladium-catalyzed synthesis from 2-bromobenzonitriles, direct nucleophilic aromatic substitution (SNAr) of 2-fluorobenzonitriles with hydrazine, and a modern approach starting from tertiary amides.
| Synthetic Route | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| 1. Pd-Catalyzed Coupling | 2-Bromobenzonitrile, Benzophenone hydrazone | Pd(OAc)₂, BINAP, Cs₂CO₃; p-TsOH | Step 1: Toluene, 100 °C; Step 2: Methanol, reflux | 73-99% (overall) | Broad substrate scope, accommodates electron-donating and -withdrawing groups, scalable.[1] | Two-step process, requires a palladium catalyst and a specific ligand. |
| 2. Direct SNAr | 2-Fluorobenzonitrile, Hydrazine hydrate | Hydrazine hydrate | Butanol, reflux | Variable, can be high for activated substrates | One-step, atom-economical. | Limited to activated (electron-deficient) benzonitriles, potential for side reactions. |
| 3. From Tertiary Amides | Tertiary benzamide, Hydrazide | Tf₂O, 2-chloropyridine; Pd(OAc)₂ | Step 1: DCM, 0 °C to rt; Step 2: Toluene, 110 °C | Moderate to good | Utilizes readily available starting materials, allows for diverse substitution patterns.[2] | Two-step process, requires a palladium catalyst, involves triflic anhydride.[2] |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the three compared synthetic routes to 3-aminoindazoles.
Experimental Protocols
Route 1: Palladium-Catalyzed Synthesis from 2-Bromobenzonitriles
This two-step procedure offers a versatile and high-yielding route to a wide range of substituted 3-aminoindazoles.[1]
Step 1: Synthesis of Arylhydrazones
-
To a Schlenk tube, add 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.1 equiv), Pd(OAc)₂ (0.05 equiv), (±)-BINAP (0.055 equiv), and Cs₂CO₃ (1.5 equiv).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous toluene and heat the mixture at 100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the arylhydrazone. Yields for this step are typically in the range of 80-99%.[1]
Step 2: Deprotection and Cyclization to 3-Aminoindazoles
-
Dissolve the arylhydrazone (1.0 equiv) in methanol.
-
Add p-toluenesulfonic acid monohydrate (2.0 equiv) to the solution.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aminoindazole. Yields for this step are generally between 73-90%.[1]
Route 2: Direct SNAr from 2-Fluorobenzonitriles
This classical one-step method is straightforward but its success is often dependent on the electronic nature of the starting benzonitrile.
General Procedure:
-
To a solution of the 2-fluorobenzonitrile (1.0 equiv) in n-butanol, add hydrazine hydrate (3.0-5.0 equiv).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or ethanol), and dry under vacuum to obtain the 3-aminoindazole.
-
If no precipitate forms, the reaction mixture can be concentrated and the residue purified by column chromatography.
Route 3: Synthesis from Tertiary Amides
This modern approach provides access to diverse 3-aminoindazoles from readily available tertiary amides.[2]
Step 1: Synthesis of Aminohydrazones
-
Dissolve the tertiary benzamide (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add 2-chloropyridine (1.2 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of the desired hydrazide (1.5 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the aminohydrazone.
Step 2: Intramolecular C-H Amination
-
To a reaction vessel, add the aminohydrazone (1.0 equiv) and Pd(OAc)₂ (0.1 equiv).
-
Add anhydrous toluene and heat the mixture at 110 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the desired 3-aminoindazole.
Conclusion
The choice of synthetic route to 3-aminoindazoles depends on several factors including substrate availability, desired substitution patterns, and scalability. The palladium-catalyzed coupling of 2-bromobenzonitriles offers the broadest substrate scope and consistently high yields, making it a reliable choice for accessing a diverse library of analogs. The direct SNAr reaction with 2-fluorobenzonitriles is the most straightforward and atom-economical method, but it is generally limited to electron-deficient substrates. The synthesis from tertiary amides is a valuable modern alternative that utilizes different starting materials and allows for the introduction of various substituents on the exocyclic amino group via the choice of hydrazide. By understanding the advantages and limitations of each approach, researchers can make an informed decision to best suit their synthetic goals in the pursuit of novel 3-aminoindazole-based therapeutics.
References
Comparative Purity Analysis of 3-bromo-1H-indazol-6-amine via HPLC and NMR
A detailed guide for researchers on the purity assessment of 3-bromo-1H-indazol-6-amine, a key intermediate in pharmaceutical synthesis, with a comparative look at a structural analog.
This guide provides a comprehensive comparison of the analytical data for this compound and a closely related compound, 6-bromo-1H-indazol-3-amine, utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a clear, data-driven overview of purity assessment for researchers, scientists, and professionals in drug development. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors and other therapeutic agents.[1][2][3][4] The purity of these intermediates is critical for the successful synthesis of active pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for assessing the purity of chemical compounds by separating a mixture based on the differential interactions of its components with a stationary and a mobile phase. For aromatic amines like indazole derivatives, reversed-phase HPLC is a common and effective method.[5][6][7][8]
Comparative HPLC Data
| Compound | Purity (%) | Retention Time (min) | HPLC Conditions |
| This compound | ≥ 98% | Not specified | Not specified |
| 6-bromo-1H-indazol-3-amine | ≥ 96.0% | Not specified | Not specified |
Note: Specific retention times and detailed HPLC conditions are often proprietary to the manufacturer. The data presented is based on typical purity specifications from commercial suppliers.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of organic molecules.[10][11][12] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon-13 (¹³C NMR) signals, the precise structure of the compound and the presence of any impurities can be determined.
Expected ¹H NMR Spectral Data
A study on a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, reported a purity of 95% as determined by quantitative NMR (qNMR).[14][15] This highlights the utility of NMR not just for qualitative identification but also for quantitative purity assessment.
Experimental Protocols
Below are generalized, yet detailed, experimental protocols for the HPLC and NMR analysis of bromo-indazole amines. These are intended as a starting point and may require optimization for specific instrumentation and samples.[13]
HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength appropriate for the chromophore of the indazole ring.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Injection Volume: 10 µL.
NMR Sample Preparation and Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis, a known amount of an internal standard is added to the sample.
Potential Impurities
Impurities in this compound can arise from starting materials, byproducts of the synthesis, or degradation.[13] Common impurities may include:
-
Isomers: Positional isomers such as 3-bromo-1H-indazol-5-amine or 7-bromo-1H-indazol-6-amine.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Over-brominated species: Di-bromo or tri-bromo indazole derivatives.[13]
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The presence of these impurities would be detectable by additional peaks in the HPLC chromatogram or NMR spectrum.
Visualizing the Analytical Workflow
To better understand the process of purity analysis and comparison, the following diagrams illustrate the experimental workflow and the logic of comparison.
Caption: Experimental workflow for the purity analysis of indazole compounds.
Caption: Logical flow for comparing the purity of two compounds.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 9. 3-Amino-6-bromo-1H-indazole, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-bromo-1H-indazol-6-amine
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The targeted functionalization of this core, particularly through the versatile chemistry of 3-bromo-1H-indazol-6-amine, is crucial for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and adaptable toolkit for this purpose, enabling the precise construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]
This guide provides a comparative overview of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving bromo-indazole substrates. It aims to assist researchers, chemists, and drug development professionals in selecting the optimal catalytic system for their synthetic needs by presenting performance data and detailed experimental protocols.
Performance Comparison of Palladium Catalyst Systems
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield in cross-coupling reactions. The following table summarizes performance data for different catalyst systems applied to bromo-indazole derivatives in key transformations. While the data is compiled from various sources and may involve slightly different indazole substrates, it provides valuable insights into reaction compatibility and expected outcomes.
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner Example |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | High | Arylboronic Acids |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (µW) | N/A | Good to Excellent | Arylboronic Acids |
| Suzuki-Miyaura | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane/Water | (µW) | N/A | Good to Excellent | Arylboronic Acids |
| Buchwald-Hartwig | Pd(OAc)₂ | dppf | t-BuONa | Toluene | 90 | N/A | Moderate to Good | Aryl Amines |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 120 | N/A | Moderate to Good | Primary/Secondary Amines |
| Heck | Pd(OAc)₂ | PPh₃ | TEA | Silica Gel (Ball Mill) | N/A | N/A | Moderate | n-Butyl Acrylate |
| Sonogashira | Pd(PPh₃)₄ / CuI | - | Et₃N / THF | THF | RT | 16 | Good | Terminal Alkynes |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | - | N-butylamine | THF | 65-70 | 1-6 | High | Terminal Alkynes |
Visualizing the Process: Workflows and Catalytic Cycles
To better understand the relationships between the components and steps of these reactions, the following diagrams illustrate the general experimental workflow and the catalytic cycles for the two most common transformations.
Caption: General experimental workflow for cross-coupling reactions.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1][3]
Detailed Experimental Protocols
Reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, adapted for bromo-indazole substrates based on literature precedents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust method for forming C-C bonds between this compound and various boronic acids or esters.[2]
-
Reaction Setup: In a round-bottom flask or microwave vial, combine the this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2][4]
-
Degassing: Seal the vessel and degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the catalyst.[2]
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or Pd(PPh₃)₄, 5 mol%).[2][4]
-
Heating: Heat the reaction mixture to the target temperature (typically 80-110 °C for conventional heating, or up to 140 °C for microwave irradiation) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Isolation: Purify the crude product by silica gel column chromatography to yield the desired coupled product.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This procedure facilitates the formation of C-N bonds, enabling the introduction of various amine functionalities onto the indazole core.[1][6]
-
Reaction Setup: In an oven-dried Schlenk tube or sealed vial, combine the this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq.).
-
Catalyst System: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate phosphine ligand (e.g., BINAP or dppf, 2.2 mol%).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. Seal the vessel and degas the mixture thoroughly.
-
Heating: Heat the reaction mixture under an inert atmosphere at 90-120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the resulting residue by silica gel column chromatography to obtain the N-arylated or N-alkylated indazole product.
Protocol 3: General Procedure for Sonogashira Coupling
The Sonogashira coupling is the method of choice for reacting this compound with terminal alkynes to form C(sp)-C(sp²) bonds.[7][8][9]
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., a mixture of THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 3-10 mol%).[9]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (up to 70 °C) under an inert atmosphere. Monitor the reaction progress by TLC.[9][10]
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and filter.
-
Isolation: After removing the solvent, purify the crude product via silica gel column chromatography to yield the 3-alkynyl-1H-indazol-6-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Comparative Biological Activity of 3-Bromo-1H-Indazol-6-Amine Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of analogs based on the 3-bromo-1H-indazol-6-amine scaffold. The indazole core is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological effects, particularly in oncology.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to assist researchers and drug development professionals in this area.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of various indazole derivatives, providing a comparative overview of their potency against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Indazole Analogs
| Compound ID | Structure/Substitution | Cell Line | IC50 (µM) | Reference |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [3] |
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [3] |
| 6o | (Structure not fully specified in abstract) | K562 (Leukemia) | 5.15 | [4][5] |
| A549 (Lung) | >50 | [4][5] | ||
| PC-3 (Prostate) | >50 | [4][5] | ||
| Hep-G2 (Liver) | >50 | [4][5] | ||
| HEK-293 (Normal) | 33.2 | [4][5] | ||
| 7 | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu, YD-15, MCF7 | Not specified | [6] |
| 5b | (Structure not fully specified in abstract) | A549, MCF7 | Not specified | [1] |
| 5'j | (Structure not fully specified in abstract) | A549, MCF7 | Not specified | [1] |
Table 2: Kinase Inhibitory Activity of Indazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| K22 | PLK4 | 0.1 | [7] |
| CFI-400437 | PLK4 | 0.6 | [7] |
| Axitinib | PLK4 | 6.5 | [7] |
| CFI-400945 | PLK4 | 2.8 | [7] |
| VX680 | PLK4 | 7.66 (Ki) | [7] |
| 121 | IDO1 | 720 | [2] |
| 122 | IDO1 | 770 | [2] |
| Entrectinib (127) | ALK | 12 | [2] |
| Pazopanib (134) | VEGFR-2 | 30 | [2] |
| 89 | Bcr-Abl (wild type) | 14 | [2] |
| 89 | Bcr-Abl (T315I mutant) | 450 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound analogs.
Antiproliferative Activity Assessment (MTT Assay)
The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized indazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration.[4][5]
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of compounds on specific protein kinases.
-
Assay Components: The assay is typically performed in a microplate format and includes the purified kinase enzyme, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based detection, or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase activity is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.[7]
Western Blotting for Apoptosis-Related Proteins
Western blotting is employed to detect changes in the expression levels of specific proteins involved in cellular pathways, such as apoptosis.
-
Cell Lysis: Cells treated with the test compound are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.[4]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of the described indazole analogs.
Caption: Proposed mechanism of apoptosis induction by indazole analogs.
Caption: Inhibition of the PLK4 signaling pathway by indazole analogs.
Caption: General workflow for the evaluation of novel indazole analogs.
References
- 1. longdom.org [longdom.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Lenacapavir Intermediates for Researchers and Drug Developers
An objective analysis of synthetic pathways to key intermediates of Lenacapavir, providing researchers and drug development professionals with a comparative overview of efficiency, supported by experimental data and detailed methodologies.
Lenacapavir, a first-in-class HIV capsid inhibitor, has garnered significant attention for its long-acting therapeutic potential. The intricate molecular architecture of Lenacapavir necessitates a multi-step synthesis, with the efficiency of producing its key intermediates being a critical factor in the overall cost and accessibility of the final drug. This guide provides a comparative analysis of published synthetic routes to crucial Lenacapavir intermediates, focusing on quantitative data, detailed experimental protocols, and visual representations of the synthetic strategies.
Comparison of Synthetic Route Efficiencies
The synthesis of Lenacapavir is characterized by the assembly of several complex fragments. A pivotal intermediate is the chiral amine, (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine, often referred to as "Fragment A". Various synthetic strategies have been developed to access this and other key precursors, each with distinct advantages and disadvantages in terms of step count, overall yield, and the use of costly or hazardous reagents. The following table summarizes the efficiency of prominent synthetic routes to key Lenacapavir intermediates.
| Synthetic Route | Key Intermediate | Starting Material | Number of Steps | Overall Yield | Key Advantages |
| Gilead's Chiral Auxiliary Approach | (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (Fragment A) | 3,6-dibromopicolinaldehyde | ~4 steps | High | Stereocontrolled synthesis with high enantiomeric purity.[1] |
| M4ALL's Chiral Resolution Approach (LenA 4) | (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (Fragment A) | 3,6-dibromo-2-methylpyridine | 7 steps | 25-30% | Avoids expensive chiral auxiliaries, potential for significant cost reduction.[2][3] |
| Weinreb Amide-Based Ketone Synthesis | Racemic amine precursor to Fragment A | 2-(3,5-difluorophenyl)acetic acid | 7 steps | ~15% | Utilizes readily available and inexpensive raw materials.[4] |
| Efficient Four-Step Ketone Synthesis | 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanone | 3,6-dibromo-2-methylpyridine | 4 steps | 67% | High overall yield and potentially cost-effective.[5][6][7][8] |
| Scalable Bicyclic Ketone Synthesis | (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one (Fragment C precursor) | (R)-epichlorohydrin | 6 steps | 25% | Enantioselective synthesis from an inexpensive starting material.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of synthetic routes.
M4ALL's Synthesis of Fragment A via Chiral Resolution (LenA 4 Route)
This route involves a 7-step linear synthesis starting from 3,6-dibromo-2-methylpyridine.[2]
Step 1-2: Aldehyde Synthesis
-
Oximation: 3,6-dibromo-2-methylpyridine is treated with tertiary butyl nitrite in the presence of a base to form the corresponding oxime.
-
Hydrolysis: The resulting oxime is hydrolyzed using glyoxylic acid to yield 3,6-dibromopicolinaldehyde.[2]
Step 3-5: Telescoped Racemic Amine Synthesis
-
Imination: The aldehyde is reacted with diphenylmethanamine to form an imine.
-
Alkylation: The imine is then alkylated with 3,5-difluorobenzyl chloride.
-
Acidic Hydrolysis: The resulting product is hydrolyzed under acidic conditions to afford the racemic amine, 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine.[2]
Step 6-7: Dynamic Kinetic Resolution (DKR)
-
The racemic amine is resolved using N-acetyl-D-leucine (NADL) through a dynamic kinetic resolution process to yield the desired enantiopure (S)-Fragment A.[2][3]
Efficient Four-Step Synthesis of the Ketone Precursor
This route provides a high-yield synthesis of a key ketone intermediate.[5][6][7]
-
Oximation: 3,6-dibromo-2-methylpyridine is converted to its oxime in excellent yield (96%) using t-butyl nitrite and potassium t-butoxide in 2-MeTHF.[7]
-
Hydrolysis: The oxime is hydrolyzed with 50% w/w glyoxylic acid in water at 80°C for 3 hours to produce 3,6-dibromopicolinaldehyde in 83% yield.[7]
-
1,2-Addition: The aldehyde undergoes a 1,2-addition with an organozinc halide derived from 3,5-difluorobenzylmagnesium bromide to form a secondary alcohol.
-
Oxidation: The secondary alcohol is oxidized using catalytic amounts of TEMPO and sodium hypochlorite as the terminal oxidant to afford the target ketone in 67% overall yield.[5][6]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.
Caption: Synthetic pathway for Fragment A via M4ALL's chiral resolution approach.
Caption: High-yield four-step synthesis of a key ketone intermediate for Lenacapavir.
Final Assembly of Lenacapavir
The final steps in the synthesis of Lenacapavir involve the strategic coupling of the key intermediates. A common approach involves a four-step final assembly from four synthetic intermediates.[9] This sequence typically includes:
-
Alkynylation: A bis-bromopyridine core is subjected to an alkynylation reaction.
-
Amide Coupling: This is followed by an amide coupling with a chiral pyrazole carboxylic acid.
-
Suzuki Cross-Coupling: A Suzuki cross-coupling reaction is then performed with an indazole boronic ester.
-
Final Steps: The synthesis is completed with a telescoped bis-methanesulfonylation and hydrolysis to yield the active pharmaceutical ingredient.[9]
The development of efficient and scalable synthetic routes for Lenacapavir's intermediates is an ongoing area of research. The routes presented in this guide offer a snapshot of the current landscape, highlighting the progress made in improving the overall efficiency and cost-effectiveness of producing this important antiretroviral drug. Researchers and drug development professionals can leverage this comparative data to inform their own synthetic strategies and contribute to the wider availability of Lenacapavir.
References
- 1. drughunter.com [drughunter.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. Fragment A of Lenacapavir | Medicines for All Institute [medicines4all.vcu.edu]
- 4. (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine () for sale [vulcanchem.com]
- 5. Buy (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine [smolecule.com]
- 6. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LAPaL [lapal.medicinespatentpool.org]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-Bromo-1H-Indazol-6-Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibition and anticancer effects.[1][2] The 1H-indazole core is recognized as a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the active site of kinases.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 3-bromo-1H-indazol-6-amine scaffold, a versatile starting point for developing novel therapeutics.
The strategic placement of a bromine atom at the 3-position offers a versatile handle for synthetic modifications, typically through cross-coupling reactions, allowing for the exploration of various chemical spaces.[1][3] The 6-amino group provides a crucial point for functionalization to establish key interactions within the target's active site, thereby enhancing potency and selectivity.[3][4]
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indazole core and any appended moieties.[1] Modifications can be targeted to interact with the kinase hinge region, occupy hydrophobic pockets, or extend into solvent-exposed regions to optimize pharmacological properties.
Quantitative Data Summary
The following table summarizes the biological activity of representative indazole derivatives, highlighting the impact of various structural modifications on their inhibitory potency. While systematic data for a single series of this compound derivatives is not extensively documented in publicly available literature, the principles are inferred from closely related indazole-based inhibitors.
| Compound ID | Indazole Core Modification | Target/Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| K01 | N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 977.6 | Axitinib | 6.5 |
| K17 | Substituted benzenesulfonamide at 6-amino | PLK4 | 0.3 | Axitinib | 6.5 |
| K22 | Fragment growth on benzenesulfonamide | PLK4 | 0.1 | Axitinib | 6.5 |
| CFI-400945 | Complex substitution at N1 and C3 | PLK4 | 2.8 | Centrinone | 4800 (MCF-7) |
| YLT-11 | Framework transformation of CFI-400945 | PLK4 | - | - | - |
| Compound 89 | 1H-indazol-3-amine derivative | Bcr-Abl (T315I) | 450 | Imatinib | >10000 |
| Compound 27a | 6-fluoro-1H-indazol-3-amine derivative | FGFR1 | < 4.1 | - | - |
| Compound 5j | 5-(3,5-difluorophenyl)-1H-indazol-3-amine | Hep-G2 | 1.12 (µM) | 5-Fluorouracil | 4.89 (µM) |
| Compound 6o | 5-phenyl-1H-indazol-3-amine w/ piperazine | K562 | 5.15 (µM) | 5-Fluorouracil | 6.58 (µM) |
Table 1: Inhibitory activity of various indazole-based compounds against specific kinases and cancer cell lines. Data is compiled from multiple sources to illustrate SAR principles.[5][6][7][8]
Key Structure-Activity Relationship Insights
The data reveals several key SAR trends for indazole-based inhibitors:
-
Hinge Binding : The nitrogen atoms of the indazole ring are critical for forming hydrogen bonds with the hinge region of the kinase active site, a key determinant of binding affinity.[3] The 1H-indazole-3-amine structure is noted as an effective hinge-binding fragment.[9]
-
Substitution at 6-Position : As seen in the development from compound K01 to K22, modifying the substituent attached to the 6-amino group can dramatically increase potency. Introducing different groups on the benzene ring of the benzenesulfonamide moiety led to a compound (K17) with an IC50 of 0.3 nM, and further fragment growth resulted in a compound (K22) with an IC50 of 0.1 nM against Polo-like kinase 4 (PLK4).[6]
-
Substitution at 5-Position : In a series of 1H-indazole-3-amine derivatives, substitution on the aromatic ring at the C-5 position significantly impacted anti-proliferative activity. A 3,5-difluoro substituent (Compound 5j) showed the highest potency against the Hep-G2 cell line, suggesting the importance of fluorine substitution at the meta positions.[8]
-
Role of 3-Position : While this guide focuses on the 3-bromo precursor, subsequent modifications at this position are crucial. The bromine serves as a synthetic handle for introducing groups that can occupy specific pockets within the kinase.[1]
Experimental Workflows and Signaling Pathways
Logical Relationship of SAR Modifications
The following diagram illustrates the core scaffold and key modification points that influence the biological activity of this compound derivatives.
Caption: SAR modification points on the indazole scaffold.
General Experimental Workflow for SAR Studies
The process of developing and evaluating novel kinase inhibitors follows a structured workflow, from initial synthesis to in vivo validation.
Caption: General workflow for kinase inhibitor discovery.
Targeted Signaling Pathway Example: PLK4
Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[6] Overexpression of PLK4 is linked to genomic instability and is observed in various cancers.[6]
Caption: Simplified PLK4 signaling pathway in cancer.
Detailed Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.[10]
-
Materials:
-
Purified kinase enzyme (e.g., PLK4).
-
Kinase-specific substrate peptide.
-
ATP at a concentration near the Km for the enzyme.
-
Test compounds (this compound derivatives) serially diluted in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[10]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection capabilities.
-
-
Procedure:
-
Compound Plating : Prepare serial dilutions of the test compounds in DMSO. In a multi-well plate, add 2.5 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.[10]
-
Kinase Reaction :
-
Prepare a kinase reaction mixture containing the purified kinase enzyme in the kinase assay buffer.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.[10]
-
Prepare a substrate/ATP mixture in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes, or a time determined to be within the linear range of the reaction.[10]
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.[10]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]
-
-
Cell Viability Assay (MTT-Based)
This assay evaluates the anti-proliferative effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[8][9]
-
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment : Replace the medium with fresh medium containing various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[8]
-
Incubation : Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.[11]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition and Analysis :
-
Measure the optical density (OD) of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
-
In Vivo Tumor Xenograft Model
Xenograft models are crucial for evaluating the preclinical efficacy of lead compounds.[12] This involves implanting human tumor cells into immunodeficient mice.[13]
-
Animals:
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
-
Procedure (General Overview):
-
Tumor Cell Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.[13]
-
Tumor Growth and Grouping : Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the test compound and vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule.
-
Efficacy Assessment :
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint and Analysis : Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. xenograft.org [xenograft.org]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of indazole-based inhibitors. Indazole derivatives have emerged as a significant class of kinase inhibitors, with several approved drugs and numerous candidates in development.[1][2][3] Their mechanism of action often involves competition with ATP at the kinase active site, making the selection of an appropriate assay paramount for accurate potency and selectivity profiling.[4] This document outlines detailed experimental methodologies, presents comparative data for common indazole-based inhibitors, and visualizes key workflows and signaling pathways.
Comparison of Indazole-Based Kinase Inhibitors
The inhibitory activity of indazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values for several well-characterized indazole-based inhibitors against a panel of kinases implicated in cancer and other diseases. It is important to note that IC50 values can vary depending on specific assay conditions, such as ATP concentration.[5][6]
| Compound | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 of Reference (nM) |
| Pazopanib | VEGFR-2 | 30 | - | - |
| Indazole-pyrimidine sulfonamide (13i) | VEGFR-2 | 34.5 | Pazopanib | 30[2] |
| CFI-400945 | PLK4 | 2.8 | Centrinone | 2.7 |
| Compound 82a (1H-indazole derivative) | Pan-Pim (Pim-1, Pim-2, Pim-3) | 0.4, 1.1, 0.4 | - | - |
| Compound 102 (1H-indazole-4-carboxamide) | FGFR1 | 30.2 ± 1.9 | - | - |
| 3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4) | FLT3, PDGFRα (T674M), c-Kit (T670I) | <1, 8, <1 | - | - |
Table 1: Comparative Inhibitory Activity of Indazole-Based Kinase Inhibitors. [7]
| Compound | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 |
Table 2: IC50 Values for the Indazole-Based Inhibitor Axitinib Against Key Receptor Tyrosine Kinases. [8]
Experimental Protocols: In Vitro Kinase Assays
The accurate determination of inhibitor potency relies on robust and reproducible assay protocols. While various technologies exist, including radiometric and fluorescence-based methods, luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are widely used for their sensitivity, broad applicability, and high-throughput compatibility.[9][10][11]
Generalized Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)
This protocol provides a universal method for measuring the activity of virtually any kinase and its inhibition by compounds like indazole-based inhibitors.[7][8] It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
1. Reagent Preparation:
-
Kinase Buffer: A suitable buffer is prepared, typically containing Tris-HCl (pH ~7.5), MgCl2, and a reducing agent like DTT.[5]
-
Kinase: The purified recombinant kinase of interest is diluted to the desired concentration in kinase buffer.
-
Substrate: A kinase-specific substrate (peptide or protein) is prepared in the kinase buffer.
-
ATP Solution: ATP is prepared in the kinase buffer. For IC50 determination, the ATP concentration is often set at or near the Michaelis constant (Km) of the kinase.[5][6]
-
Inhibitor Stock and Dilutions: The indazole-based inhibitor is dissolved in 100% DMSO to create a high-concentration stock.[5][12] A series of dilutions are then prepared in kinase buffer, maintaining a constant low percentage of DMSO.
2. Assay Procedure:
-
In a multi-well plate (e.g., 96- or 384-well), add the kinase and various concentrations of the inhibitor.[5]
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[5][13]
-
Initiate the kinase reaction by adding the substrate and then the ATP solution.[4]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). This reaction time should be within the linear range of the assay.[5][8]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[4][8]
-
Add the Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP and simultaneously catalyze a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4][8]
3. Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.[8]
-
The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the reduction in the luminescent signal against the inhibitor concentration.[8]
Visualizing the Workflow and Biological Context
Diagrams are essential for understanding complex experimental workflows and the signaling pathways in which kinase inhibitors act.
Caption: A generalized workflow for determining the IC50 of indazole-based kinase inhibitors.
Caption: Inhibition of the VEGFR signaling pathway by indazole-based drugs.[14]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. promega.com.br [promega.com.br]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
Benchmarking New Kinase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel kinase inhibitors against established standards is a critical step in the discovery pipeline. This guide provides a framework for such comparisons, emphasizing objective data presentation, detailed experimental protocols, and clear visual representations of key biological pathways and workflows.
This document will compare the performance of the recently developed multi-kinase inhibitor, Entrectinib, against a panel of well-established kinase inhibitor standards: Staurosporine, Gefitinib, Dasatinib, Ibrutinib, and Osimertinib. These standards have been selected for their diverse kinase targets and extensive characterization in the scientific literature.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity in a biochemical assay. Lower IC50 values are indicative of higher potency. The following table summarizes the reported in vitro IC50 values for the selected inhibitors against their primary targets and a selection of off-target kinases. It is important to note that IC50 values can vary between different studies and assay formats.
| Inhibitor | Primary Target(s) | IC50 (nM) - Primary Target(s) | Select Off-Target Kinases | IC50 (nM) - Off-Target(s) |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | 1, 3, 5, 7, 12[1] | - | - |
| Staurosporine | Pan-kinase inhibitor | PKC (0.7), PKA (7), PKG (8.5)[2] | p60v-src (6), CaM kinase II (20)[3] | - |
| Gefitinib | EGFR | 0.41[4] | Tyr1173 (26), Tyr992 (57)[5] | - |
| Dasatinib | BCR-ABL, SRC family | <1 (Abl), 0.8 (Src)[6] | c-Kit (79)[6] | - |
| Ibrutinib | BTK | 0.5[7] | ErbB4 (0.25-3.4)[7] | - |
| Osimertinib | EGFR (including T790M) | EGFR L858R/T790M | - | - |
Note: The IC50 values for Osimertinib's primary target are not explicitly quantified in the provided search results, but it is described as a potent inhibitor.
Cellular Activity: Inhibition of Downstream Signaling
To assess an inhibitor's efficacy in a more biologically relevant context, it is crucial to measure its ability to block kinase signaling within intact cells. This is often achieved by quantifying the phosphorylation of a direct downstream substrate of the target kinase. A common method for this is Western blotting.
| Inhibitor | Cell Line | Target Pathway | Downstream Marker | Method |
| Entrectinib | Ba/F3 | ROS1 | p-ROS1 | Western Blot |
| Gefitinib | NR6W | EGFR | p-PLC-γ | Western Blot |
| Dasatinib | - | BCR-ABL | - | - |
| Ibrutinib | - | BTK | p-PLCγ, p-ERK | Western Blot |
| Osimertinib | NSCLC cells | EGFR | p-EGFR | Western Blot |
Note: While the search results mention the use of these inhibitors in cellular assays, specific quantitative data (e.g., cellular IC50 values) for a direct comparison table is not consistently available across all compounds.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and the methods used for evaluation. The following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow for determining inhibitor potency, and a logical comparison of the inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] Its aberrant activation is a hallmark of many cancers, making it a key target for inhibitors like Gefitinib and Osimertinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10][11]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib/Osimertinib.
In Vitro Kinase Assay Workflow for IC50 Determination
The following diagram outlines a typical workflow for an in vitro kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay, used to determine the IC50 value of an inhibitor.[12][13][14] This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor.
Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay to determine IC50 values.
Logical Relationship of Kinase Inhibitor Selectivity
Kinase inhibitors can be broadly categorized based on their selectivity profile. This diagram illustrates the relationship between the pan-kinase inhibitor Staurosporine and more selective inhibitors targeting specific kinase families or members.
Caption: Classification of kinase inhibitors based on their target selectivity.
Experimental Protocols
Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.
In Vitro Kinase Assay (IC50 Determination) - LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol describes a general method to determine the IC50 of an inhibitor against a purified kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound Dilution: Prepare a serial dilution of the test inhibitor in 100% DMSO. Subsequently, create an intermediate dilution of the compound series in the 1X Kinase Buffer.
-
Kinase/Antibody Solution: Prepare a solution containing the target kinase and a Europium-labeled anti-tag antibody at 2X the final desired assay concentration in 1X Kinase Buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer at 4X the final desired concentration in 1X Kinase Buffer.
Assay Procedure (384-well plate format):
-
Add 4 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to each well.
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor or no kinase (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol outlines a general procedure to assess the ability of a kinase inhibitor to block the phosphorylation of a target protein in a cellular context.
Cell Treatment and Lysis:
-
Plate cells in appropriate culture dishes and grow to a desired confluency.
-
Treat the cells with various concentrations of the kinase inhibitor or vehicle (DMSO) for a specified time. If the pathway is activated by a ligand, add the ligand for a short period before harvesting.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or housekeeping protein signal.
-
Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling 3-bromo-1H-indazol-6-amine
This guide provides crucial safety, operational, and disposal protocols for handling 3-bromo-1H-indazol-6-amine (CAS No: 52347-72-5) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical compound.
Hazard Identification and Classification
This compound is classified with the following hazards. Adherence to strict safety protocols is mandatory to mitigate risks associated with its handling.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following equipment must be worn at all times when handling this compound.[2][3]
| Protection Category | Equipment | Standard/Specification | Purpose |
| Engineering Control | Certified Chemical Fume Hood | - | To minimize inhalation of dust and vapors.[2][4][5] |
| Eye and Face | Chemical Splash Goggles | ANSI Z87.1 compliant | Protects against chemical splashes.[4] |
| Face Shield | To be worn over goggles | Provides full-face protection during procedures with a high risk of splashing.[4][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene (double-gloving recommended) | Prevents direct skin contact. Change gloves frequently.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or 100% cotton | Protects skin and personal clothing from contamination. Must be fully buttoned.[2][4] |
| Full-Length Pants | - | Covers lower body to prevent skin exposure.[4] | |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[2][4] |
| Respiratory | NIOSH-Approved Respirator | Required if working outside a fume hood | Protects against inhalation of airborne particulates.[2][4] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and experimental integrity. The following workflow outlines the necessary steps from preparation to final waste disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
